Silevertinib
Descripción
Structure
3D Structure
Propiedades
Número CAS |
2607829-38-7 |
|---|---|
Fórmula molecular |
C30H30ClFN6O2 |
Peso molecular |
561.0 g/mol |
Nombre IUPAC |
(E)-N-[4-(3-chloro-2-fluoroanilino)-7-[2-[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-1-yl]ethynyl]quinazolin-6-yl]-4-morpholin-4-ylbut-2-enamide |
InChI |
InChI=1S/C30H30ClFN6O2/c1-37-17-21-16-30(21,18-37)8-7-20-14-26-22(29(34-19-33-26)36-24-5-2-4-23(31)28(24)32)15-25(20)35-27(39)6-3-9-38-10-12-40-13-11-38/h2-6,14-15,19,21H,9-13,16-18H2,1H3,(H,35,39)(H,33,34,36)/b6-3+/t21-,30+/m1/s1 |
Clave InChI |
LMOVDLRMIRLIJF-TUVXKDNKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Silevertinib: A Deep Dive into its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silevertinib (BDTX-1535) is a fourth-generation, irreversible, and brain-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is meticulously designed to potently and selectively target a wide array of oncogenic EGFR mutations, including classical driver mutations, non-classical mutations, and the formidable C797S resistance mutation, while notably sparing wild-type (WT) EGFR. This selectivity profile suggests a potential for a wider therapeutic window and reduced toxicity compared to earlier-generation EGFR inhibitors. Preclinical data have consistently demonstrated its robust anti-tumor activity in various models, including those with intracranial tumors. This technical guide provides a comprehensive overview of this compound's target profile, selectivity, and the experimental methodologies used to characterize its activity.
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of EGFR TKIs. However, the emergence of acquired resistance mutations, such as T790M and subsequently C797S, has posed significant clinical challenges. This compound represents a significant advancement in the field, engineered to overcome these resistance mechanisms. As a "MasterKey" inhibitor, it is designed to target a family of oncogenic EGFR mutations.[1] This document will delve into the specifics of its target engagement and selectivity, providing valuable insights for the scientific community.
Target Profile and Potency
This compound's primary target is the epidermal growth factor receptor (EGFR) kinase. Its inhibitory activity is particularly potent against a range of clinically relevant EGFR mutations that drive tumorigenesis and confer resistance to prior generations of EGFR inhibitors.
Quantitative Inhibition Profile
Preclinical studies have quantified the potent inhibitory activity of this compound against key EGFR mutations. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the low nanomolar range for clinically significant mutations.
| Target Cell Line / Mutation | IC50 (nM) | Fold Selectivity vs. WT EGFR |
| EGFR C797S Mutant Cell Lines | ≈ 0.3–3 | >100-fold |
| EGFR Exon 20 Insertion Mutant Cell Lines | ≈ 1–10 | >100-fold |
| Classical EGFR Mutations (e.g., L858R, exon 19 deletions) | Potent Inhibition | Data not publicly available |
| Wild-Type (WT) EGFR | Data not publicly available | - |
Table 1: In vitro potency of this compound against various EGFR mutant cell lines.
Kinase Selectivity
A hallmark of an effective targeted therapy is its high selectivity for the intended target over other related and unrelated kinases, which minimizes off-target toxicities. While the term "highly selective" is used to describe this compound, comprehensive kinome-wide selectivity data with specific IC50 or Ki values against a broad panel of kinases are not yet publicly available in the reviewed literature.[2] Preclinical data asserts that this compound potently inhibits over 50 clinically relevant, non-classical EGFR mutations while sparing wild-type EGFR.[1][3]
Mechanism of Action and Downstream Signaling
This compound is an irreversible inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This mode of action leads to a sustained inhibition of EGFR signaling.
By effectively blocking EGFR autophosphorylation, this compound inhibits the activation of key downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. The primary pathways affected are:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation, differentiation, and survival.
The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Experimental Protocols
The characterization of this compound's target profile and selectivity has been achieved through a series of robust preclinical experiments.
In Vitro Cell Proliferation Assays
Objective: To determine the potency of this compound in inhibiting the growth of cancer cell lines harboring specific EGFR mutations.
General Protocol Outline:
-
Cell Culture: Human cancer cell lines (e.g., NSCLC or glioblastoma lines) expressing specific EGFR mutations (e.g., C797S, exon 20 insertions) and wild-type EGFR are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
Compound Treatment: Following cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a defined period, typically 72 hours, to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the EGFR signaling pathway.
General Protocol Outline:
-
Cell Lysis: Cancer cells treated with this compound or vehicle control for a specified duration are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation levels of the target proteins.
References
- 1. Black Diamond Therapeutics Presents Novel Real-World Evidence of the Evolving EGFR Mutation Landscape in NSCLC and the Opportunity for BDTX-1535 in an Oral Presentation at the 2024 American Association of Cancer Research Annual Meeting - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
Silevertinib (BDTX-1535): A Novel Approach for Glioblastoma with EGFR Alterations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. A significant subset of GBM tumors harbors genetic alterations in the Epidermal Growth Factor Receptor (EGFR), including gene amplification and mutations, which drive tumor proliferation and survival. However, targeting these alterations with existing EGFR tyrosine kinase inhibitors (TKIs) has yielded limited clinical success, largely due to the blood-brain barrier's impermeability and acquired resistance. Silevertinib (BDTX-1535) is a fourth-generation, irreversible, brain-penetrant EGFR inhibitor designed to overcome these challenges by potently targeting a wide spectrum of EGFR mutations found in glioblastoma. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound for the treatment of glioblastoma with EGFR alterations.
Mechanism of Action
This compound is a covalent inhibitor of EGFR that forms an irreversible bond with a cysteine residue in the ATP-binding pocket of the receptor. This mechanism of action allows for sustained inhibition of EGFR signaling, even in the presence of high ATP concentrations. Preclinical data suggest that this compound potently inhibits a range of EGFR mutations relevant to glioblastoma, including extracellular domain variants and amplification, while sparing wild-type EGFR.[1][2] By irreversibly binding to and inhibiting these mutated EGFR variants, this compound aims to block the downstream signaling pathways that promote tumor growth and survival.
EGFR Signaling Pathway in Glioblastoma and the Role of this compound
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of a wide range of EGFR mutations, including those prevalent in glioblastoma, in cell-based assays.[1] The half-maximal inhibitory concentrations (IC50) for various EGFR mutations are summarized below.
| EGFR Mutation | Cell Line | IC50 (nM) |
| EGFRvII | Ba/F3 | ~10 |
| EGFRvIII | Ba/F3 | ~10 |
| EGFRvV | Ba/F3 | ~15 |
| EGFR-AMP (A431) | A431 | ~60 |
| EGFR-WT (H292) | H292 | ~100-600 |
| Various other GBM mutations | Ba/F3 | ~5-20 |
Data extracted from a presentation by Black Diamond Therapeutics.[1]
Experimental Protocol: In Vitro IC50 Determination
The anti-proliferative activity of this compound was assessed using Ba/F3 cells engineered to express various GBM-associated EGFR mutations. The A431 cell line, which has amplified wild-type EGFR, and the H292 cell line, expressing wild-type EGFR, were also used to determine selectivity. Cells were cultured in the presence of increasing concentrations of this compound for a specified period. Cell viability was then measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were calculated from the dose-response curves.[1]
In Vivo Efficacy
Preclinical studies in animal models of glioblastoma have shown that this compound can cross the blood-brain barrier and exert anti-tumor activity. In an intracranial patient-derived xenograft (PDX) model of GBM expressing EGFRvIII and amplified wild-type EGFR, oral administration of this compound led to tumor regression and a significant survival advantage compared to vehicle-treated controls.[1]
Experimental Protocol: In Vivo Animal Studies
Female athymic nude mice were intracranially implanted with GBM6 patient-derived tumor cells. Tumor growth was monitored using bioluminescence imaging. Once tumors were established, mice were randomized to receive either vehicle or this compound orally at a specified dose and schedule (e.g., 50 mg/kg). Tumor volume and animal survival were monitored over time.[1]
Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and significant central nervous system (CNS) penetration. The unbound brain-to-plasma concentration ratio (Kp,uu), a measure of brain penetration, was 0.55 in rats and 0.48 in dogs.[1]
Clinical Development
This compound is being evaluated in a Phase 1/2 clinical trial (NCT05256290) in patients with recurrent glioblastoma harboring EGFR alterations.[3][4] A Phase 0/1 "trigger" trial has also been conducted to assess the brain penetrance and pharmacodynamics of the drug in patients with recurrent high-grade glioma.
Clinical Trial Design (NCT05256290 - GBM Cohort)
The glioblastoma cohort of the Phase 1 part of the study enrolled patients with recurrent GBM expressing EGFR alterations who had previously received standard-of-care therapy. Patients received escalating doses of this compound orally in 21-day cycles. The primary objectives were to assess the safety, tolerability, and recommended Phase 2 dose of this compound. Secondary objectives included evaluating pharmacokinetics, CNS activity, and preliminary anti-tumor activity.[5]
Clinical Trial Workflow
Preliminary Clinical Results
As of early 2024, preliminary data from the Phase 1 dose-escalation portion of the trial in 27 recurrent GBM patients showed that this compound was generally well-tolerated. The most common treatment-related adverse events were rash, diarrhea, and fatigue.
In terms of efficacy, among 19 evaluable patients, there was one confirmed partial response, and eight patients achieved stable disease. Notably, some patients remained on treatment for an extended duration, with one patient continuing for over 16 months.
Pharmacokinetic analysis from a "window of opportunity" study demonstrated that this compound achieved pharmacologically relevant concentrations in brain tumor tissue. In this study, the unbound drug concentration in non-enhancing tumor regions exceeded the pre-specified pharmacokinetic threshold of 4.1 nM in the majority of evaluable patients. Furthermore, there was evidence of target engagement, with suppression of phosphorylated EGFR (pEGFR) observed in a significant proportion of patients.
Experimental Protocol: Pharmacodynamic Assessment
In the Phase 0/1 "trigger" trial, patients with recurrent high-grade glioma received this compound for 5 days prior to planned tumor resection. Tumor tissue was collected before and after treatment. The pharmacodynamic response was assessed by quantifying the percentage of positive cells for pEGFR, pERK, and MIB-1 (a proliferation marker) in the surgical tumor tissue compared to the baseline pre-treatment tissue.[6]
Conclusion
This compound (BDTX-1535) is a promising, brain-penetrant, fourth-generation EGFR inhibitor with demonstrated preclinical activity against a range of glioblastoma-relevant EGFR alterations. Early clinical data in patients with recurrent glioblastoma have shown a manageable safety profile, evidence of target engagement in the brain, and encouraging signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in this patient population with a high unmet medical need. The ongoing clinical trials will provide more definitive data on its efficacy and role in the treatment of glioblastoma with EGFR alterations.
References
- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 2. Black Diamond Therapeutics Presents Preclinical Data on BDTX-1535 and BDTX-4933 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Facebook [cancer.gov]
- 5. NCT05256290 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. CTNI-51. A PHASE 0/1 STUDY OF BDTX-1535 IN RECURRENT GLIOBLASTOMA (GBM) PATIENTS WITH EGFR ALTERATIONS OR FUSIONS - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Silevertinib's effect on C797S mutation
An In-Depth Technical Guide to Silevertinib's Efficacy Against the EGFR C797S Mutation
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] While first and second-generation TKIs offered substantial benefits, resistance inevitably developed, often through the T790M mutation.[2] Third-generation TKIs, such as osimertinib (B560133), were designed to overcome this resistance and have become a standard of care.[2][3] However, a new challenge has emerged with acquired resistance to these agents, frequently driven by the C797S mutation in the EGFR kinase domain.[1][4] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib, rendering them ineffective.[3]
This compound (BDTX-1535) is an orally bioavailable, brain-penetrant, fourth-generation EGFR inhibitor designed to address this critical unmet need.[5][6] As an irreversible "MasterKey" inhibitor, it is engineered to target a wide array of EGFR mutations, including the challenging C797S resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicities.[7][8] This guide provides a comprehensive technical overview of the existing data on this compound's activity against the C797S mutation, detailing its mechanism, preclinical efficacy, clinical trial data, and the experimental protocols employed in its evaluation.
Mechanism of Action
This compound is a fourth-generation TKI that selectively and irreversibly binds to the kinase domain of mutant EGFR.[5][6] This covalent bond inhibits EGFR autophosphorylation and subsequently blocks downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are crucial for tumor cell proliferation and survival.[6] Unlike third-generation inhibitors, this compound's design allows it to effectively inhibit the EGFR protein even with the C797S mutation, which is a primary mechanism of resistance to osimertinib.[7][9] Preclinical data have shown that this compound potently inhibits over 50 clinically relevant EGFR mutations.[7]
Quantitative Data Summary
Preclinical Efficacy
In vitro studies have demonstrated this compound's potent activity against cell lines harboring the EGFR C797S mutation. The compound shows high selectivity for mutant EGFR over wild-type EGFR, suggesting a favorable therapeutic window.[6]
| Parameter | Cell Line / Target | Value | Reference |
| IC₅₀ | Cell lines with EGFR C797S | ≈ 0.3–3 nM | [6] |
| IC₅₀ | Cell lines with EGFR exon 20 insertions | ≈ 1–10 nM | [6] |
| Selectivity | Mutant EGFR vs. Wild-Type EGFR | >100-fold | [6] |
Clinical Trial Data (NCT05256290)
Initial results from the Phase 1/2 clinical trial have shown promising anti-tumor activity in patients with NSCLC who have developed resistance to prior EGFR TKIs, including those with the C797S mutation.[7] Black Diamond Therapeutics is expected to present further results from the Phase 2 trial on December 3, 2025.[10][11]
| Parameter | Patient Population | Value | Reference |
| Objective Response Rate (ORR) | Patients with known osimertinib resistance mutations (C797S or PACC) (n=19) | 42% | [7] |
| Confirmed Responses | Patients with known osimertinib resistance mutations (n=19) | 8 patients | [7] |
| Response Types | Responding patients | 5 confirmed Partial Responses (PR), 1 unconfirmed Complete Response (CR), 3 unconfirmed PRs | [7] |
Experimental Protocols
The primary investigation into this compound's clinical efficacy is the NCT05256290 study, an open-label, Phase 1/2 trial.[12][13]
Study Title: A Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations.[12][13]
Phase 1 (Dose Escalation - Complete): The initial phase focused on evaluating the safety, pharmacokinetics (PK), and optimal dosage of this compound.[13][14] Enrollment included patients with advanced/metastatic NSCLC with non-classical or acquired EGFR resistance mutations (e.g., C797S) and patients with glioblastoma with EGFR alterations.[14]
Phase 2 (Cohort Expansion - Ongoing): This phase evaluates the anti-tumor activity of this compound in specific patient cohorts.[13][14] Patients self-administer this compound monotherapy orally in 21-day cycles.[14] Key cohorts for NSCLC include:
-
Cohort 2 (Acquired Resistance C797S): This cohort enrolls patients with advanced/metastatic NSCLC who have the acquired C797S EGFR mutation after treatment with a third-generation EGFR TKI (e.g., osimertinib).[14]
-
Other Cohorts: The study also includes cohorts for patients with non-classical driver mutations in both treatment-naïve and previously treated settings.[14]
Key Eligibility Criteria (Cohort 2):
-
Inclusion: Patients must have advanced/metastatic NSCLC with a confirmed acquired C797S EGFR mutation following disease progression on a third-generation EGFR TKI.[12][14]
-
Exclusion: The presence of other known resistance mutations, such as T790M, is an exclusion criterion for certain cohorts.[13][14]
The Evolution of EGFR Inhibition and this compound's Role
The development of resistance has characterized the history of EGFR-targeted therapy in NSCLC. Each generation of inhibitors has been met with new mutations that circumvent their mechanism of action. This compound represents the next step in this evolution, specifically designed to counter the resistance mechanisms that limit the efficacy of third-generation agents.
Conclusion and Future Outlook
This compound (BDTX-1535) has demonstrated significant potential as a fourth-generation EGFR TKI capable of overcoming resistance mediated by the C797S mutation.[6][7] Preclinical data show potent and selective inhibition, and early clinical results have provided encouraging signs of anti-tumor activity in a heavily pre-treated patient population.[6][7] The ongoing Phase 2 portion of the NCT05256290 trial will provide more definitive data on its efficacy and safety.[7] With updated data expected in late 2025, this compound could become a crucial therapeutic option for NSCLC patients who have exhausted current targeted therapies, addressing a major mechanism of acquired resistance and potentially improving outcomes for this challenging-to-treat population.[7]
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. medkoo.com [medkoo.com]
- 7. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 8. Black Diamond Therapeutics Presents Novel Real-World Evidence of the Evolving EGFR Mutation Landscape in NSCLC and the Opportunity for BDTX-1535 in an Oral Presentation at the 2024 American Association of Cancer Research Annual Meeting - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 9. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Black Diamond Therapeutics to Host Webcast on Phase 2 Clinical Trial Results of this compound on December 3, 2025 [quiverquant.com]
- 11. taiwannews.com.tw [taiwannews.com.tw]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Phase 1/2 Study to Assess BDTX-1535, an Oral EGFR Inhibitor, in Patients with Glioblastoma or Non-Small Cell Lung Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 14. Facebook [cancer.gov]
BDTX-1535: A Fourth-Generation EGFR Tyrosine Kinase Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BDTX-1535 is an orally available, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in overcoming the challenges of resistance to previous generations of EGFR inhibitors.[1][2][3] Developed by Black Diamond Therapeutics, this irreversible, covalent inhibitor is designed to be highly potent, selective, and capable of penetrating the central nervous system (CNS).[1][2] Its primary therapeutic targets are non-small cell lung cancer (NSCLC) and glioblastoma (GBM) harboring a range of EGFR mutations, including classical driver mutations, non-classical (atypical) mutations, and acquired resistance mutations such as the formidable C797S mutation.[3][4] This guide provides a comprehensive technical overview of BDTX-1535, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
BDTX-1535 functions as an irreversible inhibitor of EGFR by forming a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain.[5] This covalent modification permanently inactivates the receptor, leading to a sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[6] A key feature of BDTX-1535 is its ability to target the C797S mutation, a common mechanism of resistance to third-generation EGFR TKIs like osimertinib (B560133).[7] The C797S mutation replaces the cysteine residue that these inhibitors rely on for covalent binding, rendering them ineffective. BDTX-1535 is designed to effectively inhibit EGFR even in the presence of this mutation.[5]
Furthermore, BDTX-1535 is engineered to selectively target the active, dimeric conformation of EGFR, which is prevalent in tumors with EGFR mutations, while sparing the inactive, monomeric form of wild-type (WT) EGFR.[3] This selectivity is intended to minimize off-target effects and improve the therapeutic window. In the context of GBM, where EGFR alterations often involve extracellular domain mutations that promote covalent homodimer formation, the irreversible nature of BDTX-1535 is critical to avoid the paradoxical activation that can be observed with reversible inhibitors.
Preclinical Data
The preclinical evaluation of BDTX-1535 has demonstrated its potent and selective activity against a wide spectrum of EGFR mutations in various models, including cell-based assays, patient-derived xenografts (PDX), and intracranial models.
In Vitro Activity
BDTX-1535 has shown potent inhibition of various EGFR mutations in cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for BDTX-1535 against different EGFR alterations.
| EGFR Mutation | Cell Line | IC50 (nM) |
| GBM Alterations (average) | BaF3 | <5 |
| Additional specific mutation data would be populated here as it becomes publicly available. |
Table 1: In Vitro Inhibitory Activity of BDTX-1535 against EGFR Mutations. The average IC50 for GBM alterations was determined in BaF3 cells.[4]
In Vivo Efficacy
BDTX-1535 has demonstrated significant anti-tumor activity and survival benefits in various preclinical in vivo models of NSCLC and GBM.
| Model Type | Cancer Type | EGFR Alteration(s) | Key Findings |
| Mouse Allograft | NSCLC | Exon 19 deletion + C797S | Dose-dependent tumor growth inhibition and complete regression. |
| Patient-Derived Xenograft (PDX) | NSCLC & GBM | Various EGFR alterations and amplification | Potent systemic and CNS anti-tumor activity and survival benefit. |
| Intracranial PDX Model | GBM | EGFR alterations and amplification | Robust anti-tumor activity, including growth regression and a survival benefit. |
Table 2: Summary of In Vivo Efficacy of BDTX-1535 in Preclinical Models.
CNS Penetration and Pharmacokinetics
A critical attribute of BDTX-1535 is its ability to cross the blood-brain barrier, a significant challenge for many targeted therapies. Preclinical studies in multiple species have confirmed its favorable CNS pharmacokinetic profile.
| Species | Route of Administration | Key Pharmacokinetic Parameters |
| Mouse, Rat, Dog | Oral | Favorable brain-penetrant PK profile. |
| Specific quantitative data on brain-to-plasma ratios would be included here as available. |
Table 3: Preclinical Pharmacokinetics and CNS Penetration of BDTX-1535.
Clinical Development
BDTX-1535 is being evaluated in clinical trials for the treatment of patients with EGFR-mutant NSCLC and recurrent GBM. The primary clinical trials are NCT05256290 (a Phase 1/2 study in NSCLC and GBM) and NCT06072586 (a Phase 0/1 "window of opportunity" study in recurrent high-grade glioma).[8][9]
Phase 1/2 Study in NSCLC and GBM (NCT05256290)
This first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BDTX-1535.[8]
Efficacy in NSCLC: Initial results from the Phase 2 portion of the trial in patients with relapsed/refractory EGFR-mutant NSCLC have shown promising clinical activity.[10]
| Patient Population | Dosing | Overall Response Rate (ORR) | Key Observations |
| Evaluable patients (n=22) | 200 mg daily | 36% | - |
| Patients with osimertinib resistance mutations (C797S or PACC) (n=19) | 200 mg daily | 42% | 5 confirmed partial responses (PR), 3 unconfirmed PRs, and 9 with stable disease.[10] |
Table 4: Preliminary Phase 2 Efficacy of BDTX-1535 in Relapsed/Refractory EGFR-Mutant NSCLC (Data cutoff: August 17, 2024).[10]
Safety Profile in NSCLC: BDTX-1535 has been generally well-tolerated at the 200 mg daily dose.[11]
| Adverse Event (AE) Type | Grade | Frequency |
| Rash | All | 70% |
| Grade 3 | 2 cases | |
| Grade 4 | 0 cases | |
| Diarrhea | All | 35% |
| Grade 3/4 | 0 cases |
Table 5: Common Treatment-Related Adverse Events with BDTX-1535 (200 mg daily) in NSCLC.[11]
Phase 0/1 Study in Glioblastoma (NCT06072586)
This "window of opportunity" trial is designed to evaluate the brain penetration and pharmacodynamic effects of BDTX-1535 in patients with recurrent high-grade glioma prior to surgical resection.[9] This study will provide crucial data on the ability of BDTX-1535 to reach its target in the brain at therapeutic concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the preclinical and clinical evaluation of BDTX-1535.
In Vitro Kinase and Cell-Based Proliferation Assays
Objective: To determine the inhibitory activity (IC50) of BDTX-1535 against various EGFR mutations.
Methodology:
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express various human EGFR mutations.
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For Ba/F3 cells, IL-3 is included in the media for routine maintenance but is withdrawn during the assay to ensure that proliferation is dependent on the expressed EGFR kinase activity.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
A serial dilution of BDTX-1535 is added to the wells.
-
Cells are incubated for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: The luminescence signal is measured, and the data are normalized to vehicle-treated controls. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Patient-Derived Xenograft (PDX) and Allograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of BDTX-1535.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used for PDX and allograft studies.
-
Tumor Implantation:
-
PDX Models: Freshly resected human tumor tissue from NSCLC or GBM patients is surgically implanted subcutaneously into the flank of the mice.
-
Allograft Models: Cultured cancer cells (e.g., Ba/F3 cells expressing specific EGFR mutations) are injected subcutaneously into the flank of the mice.
-
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. BDTX-1535 is administered orally at various dose levels and schedules.
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pEGFR).
-
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance is determined using appropriate statistical tests.
Intracranial Xenograft Models
Objective: To assess the efficacy of BDTX-1535 against brain tumors and its ability to penetrate the CNS.
Methodology:
-
Animal Models: Immunocompromised mice are used.
-
Intracranial Tumor Implantation:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A burr hole is drilled in the skull at specific coordinates.
-
A suspension of human GBM cells (e.g., from a PDX line) is slowly injected into the brain parenchyma.
-
-
Treatment: BDTX-1535 or vehicle is administered orally.
-
Efficacy and CNS Penetration Assessment:
-
Animal survival is monitored and recorded.
-
Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if tumor cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
At the end of the study, brain tissue is collected to measure the concentration of BDTX-1535 to determine the brain-to-plasma ratio.
-
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Clinical Trial Protocol (NCT05256290)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of BDTX-1535 in patients with advanced NSCLC or recurrent GBM.
Study Design:
-
Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of BDTX-1535. Patients with recurrent GBM or advanced NSCLC with EGFR mutations are enrolled in cohorts of escalating doses.
-
Phase 2 (Dose Expansion): To further evaluate the safety and efficacy of BDTX-1535 at the RP2D in specific patient cohorts, including:
-
NSCLC with acquired resistance C797S mutation.
-
NSCLC with non-classical (intrinsic) EGFR driver mutations.
-
First-line treatment for NSCLC with non-classical driver mutations.
-
Key Inclusion Criteria:
-
NSCLC: Locally advanced or metastatic NSCLC with a documented EGFR mutation (specific to each cohort). Patients must have progressed on prior standard-of-care therapies.
-
GBM (Phase 1 only): Recurrent GBM with documented EGFR alterations.
Assessments:
-
Safety: Monitored through physical examinations, vital signs, laboratory tests, and recording of adverse events according to CTCAE.
-
Efficacy: Assessed by objective response rate (ORR) according to RECIST 1.1 for NSCLC and RANO criteria for GBM. Other endpoints include duration of response (DOR), progression-free survival (PFS), and overall survival (OS).
-
Pharmacokinetics: Plasma samples are collected at various time points to determine the pharmacokinetic profile of BDTX-1535.
Signaling Pathways and Visualizations
The efficacy of BDTX-1535 is rooted in its ability to potently inhibit the EGFR signaling pathway, which is a critical driver of tumorigenesis in many cancers.
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[12][13] These pathways ultimately regulate key cellular processes such as proliferation, survival, and migration.
Mechanism of Resistance to Third-Generation EGFR TKIs and BDTX-1535's Role
The C797S mutation is a key mechanism of acquired resistance to third-generation EGFR TKIs. This mutation prevents the covalent binding of these inhibitors, allowing EGFR signaling to be reactivated. BDTX-1535 is designed to overcome this resistance.
Experimental Workflow for Preclinical In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of BDTX-1535 in preclinical xenograft models.
Conclusion
BDTX-1535 represents a significant advancement in the development of targeted therapies for EGFR-driven cancers. Its unique properties as a fourth-generation, CNS-penetrant, irreversible EGFR TKI position it as a promising therapeutic option for patients with NSCLC and GBM, particularly those who have developed resistance to earlier-generation inhibitors. The preclinical data demonstrate potent and selective activity against a broad range of EGFR mutations, including the challenging C797S mutation. Early clinical data have shown encouraging signs of efficacy and a manageable safety profile. The ongoing clinical trials will further elucidate the full potential of BDTX-1535 in these difficult-to-treat patient populations. This technical guide provides a comprehensive overview of the current knowledge on BDTX-1535, serving as a valuable resource for the scientific and drug development communities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Black Diamond Therapeutics Presents Promising BDTX-1535 Clinical Data in Patients with Recurrent Glioblastoma at 2024 American Society of Clinical Oncology (ASCO) Annual Meeting - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 3. vjoncology.com [vjoncology.com]
- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. onclive.com [onclive.com]
- 11. Black Diamond Therapeutics Announces Initial Phase 2 Data Demonstrating Robust Anti-tumor Activity of BDTX-1535 in Patients with Recurrent EGFRm NSCLC who Present with a Broad Spectrum of Classical, Non-classical, and C797S Resistance Mutations - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 12. ClinPGx [clinpgx.org]
- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Silevertinib's Potent Activity Against Non-Classical EGFR Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mechanisms and the presence of non-classical EGFR mutations present ongoing clinical challenges. Silevertinib (formerly BDTX-1535), a fourth-generation, irreversible EGFR inhibitor, has demonstrated promising preclinical and emerging clinical activity against a broad spectrum of EGFR mutations, including classical, non-classical, and acquired resistance mutations, while sparing wild-type (WT) EGFR. This technical guide provides a comprehensive overview of the currently available data on this compound's activity against non-classical EGFR mutations, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an orally bioavailable, brain-penetrant small molecule that selectively and irreversibly binds to the cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to a sustained inhibition of EGFR signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[1] A key feature of this compound is its "MasterKey" approach, designed to target a family of oncogenic EGFR mutations. Preclinical data suggests that this compound potently inhibits over 50 clinically relevant non-classical EGFR mutations.[2]
Preclinical Activity
In Vitro Potency
This compound has demonstrated potent and selective inhibition of various non-classical and resistance EGFR mutations in cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a panel of EGFR mutations.
| EGFR Mutation | Mutation Type | IC50 (nM) (Estimated) |
| G719R | Non-Classical | ~10 |
| G719D | Non-Classical | ~15 |
| G719C | Non-Classical | ~20 |
| L858R | Classical | ~5 |
| Exon 19 Del | Classical | ~5 |
| Exon 19 Del + C797S | Acquired Resistance | ~25 |
| Exon 19 Del + T790M + C797S | Acquired Resistance | ~30 |
| EGFRvIII | Glioblastoma-associated | ~10 |
| WT (H292) | Wild-Type | ~150 |
| WT-AMP (A431) | Wild-Type Amplified | ~450 |
Data in the table is estimated from a bar chart presented in a poster by Black Diamond Therapeutics at the AACR Annual Meeting in April 2021. Exact values have not been publicly released in tabular format.
In Vivo Efficacy
Preclinical studies using various cancer models have demonstrated the in vivo anti-tumor activity of this compound.
-
Cell Line-Derived Xenograft (CDX) Models: In an EGFR Exon19+C797S mouse allograft efficacy model, this compound showed dose-dependent tumor growth inhibition and achieved complete regression without a notable impact on body weight.[3]
-
Patient-Derived Xenograft (PDX) Models: this compound has also been evaluated in patient-derived xenograft models of both NSCLC and glioblastoma, demonstrating potent systemic and central nervous system (CNS) anti-tumor activity and a survival benefit.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound have not been made publicly available. The following are generalized protocols representative of the types of experiments conducted.
Cell Viability Assay (Generalized Protocol)
-
Cell Culture: Human NSCLC cell lines harboring specific non-classical EGFR mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Xenograft Tumor Model (Generalized Protocol)
-
Cell Preparation: NSCLC cells expressing non-classical EGFR mutations are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: A specific number of cells (e.g., 1-10 million) are subcutaneously injected into the flank of each mouse. For PDX models, tumor fragments from a patient's tumor are implanted.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at various dose levels and schedules.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Animal body weight and overall health are also monitored.
-
Pharmacodynamic Studies: At the end of the study, tumors may be excised to analyze the levels of phosphorylated EGFR and downstream signaling proteins by methods such as Western blotting or immunohistochemistry to confirm target engagement.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling cascade and its inhibition by this compound.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical workflow for the preclinical assessment of a targeted inhibitor like this compound.
Caption: A generalized workflow for preclinical drug evaluation.
Clinical Development
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05256290) for the treatment of patients with NSCLC with non-classical EGFR mutations or acquired resistance, as well as patients with glioblastoma.[4]
-
Study Design: This is an open-label, multi-cohort study evaluating the safety, pharmacokinetics, and anti-tumor activity of this compound.[4]
-
Patient Population: The NSCLC cohorts include treatment-naive patients with non-classical EGFR mutations and patients who have developed resistance to third-generation EGFR TKIs, such as those with the C797S mutation.[4]
-
Current Status: Enrollment in the Phase 2 portion of the trial for first-line NSCLC patients with non-classical EGFR mutations was completed in July 2025.[5]
-
Expected Data: Initial data on objective response rate (ORR) and preliminary duration of response (DOR) from this cohort are anticipated in the fourth quarter of 2025.[5]
Conclusion
This compound has emerged as a promising fourth-generation EGFR inhibitor with potent and selective activity against a wide range of EGFR mutations, including many non-classical mutations that are not adequately addressed by currently approved therapies. The preclinical data, demonstrating both in vitro potency and in vivo efficacy, provide a strong rationale for its ongoing clinical development. The results from the Phase 2 clinical trial are highly anticipated and will be crucial in defining the future role of this compound in the treatment of NSCLC patients with non-classical EGFR mutations. This technical guide summarizes the key data available to date and will be updated as new information becomes public.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 3. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
- 4. Facebook [cancer.gov]
- 5. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
Methodological & Application
Application Notes and Protocols for Establishing Silevertinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silevertinib (BDTX-1535) is a fourth-generation, orally bioavailable, and brain-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to potently inhibit a wide spectrum of EGFR mutations, including classical driver mutations, non-classical mutations, and acquired resistance mutations such as C797S, which emerges following treatment with third-generation EGFR inhibitors like osimertinib.[4] The development of drug resistance remains a significant hurdle in cancer therapy.[5][6][7] Establishing this compound-resistant cancer cell lines in vitro is a critical step to investigate the molecular mechanisms of resistance, identify potential biomarkers, and develop novel therapeutic strategies to overcome this challenge.[8][9]
These application notes provide a detailed protocol for the generation and characterization of this compound-resistant cancer cell lines using a gradual dose-escalation method.
Data Presentation
Quantitative data generated during the establishment and characterization of the this compound-resistant cell line should be summarized in the following tables for clear comparison.
Table 1: Determination of IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | 95% Confidence Interval | Resistance Index (RI) |
| Parental (e.g., HCC827) | This compound | [To be determined] | [To be determined] | 1.0 |
| This compound-Resistant | This compound | [To be determined] | [To be determined] | [To be calculated] |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Table 2: Cell Viability of Parental and this compound-Resistant Cell Lines at Varying this compound Concentrations
| This compound Concentration (nM) | Parental Cell Line (% Viability ± SD) | This compound-Resistant Cell Line (% Viability ± SD) |
| 0 | 100 ± SD | 100 ± SD |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
Table 3: Characterization of Key Signaling Pathway Molecules
| Cell Line | Protein | Phosphorylation Status | Expression Level (Fold Change vs. Parental) |
| Parental | p-EGFR | High | 1.0 |
| Total EGFR | High | 1.0 | |
| p-Akt | High | 1.0 | |
| Total Akt | High | 1.0 | |
| p-ERK | High | 1.0 | |
| Total ERK | High | 1.0 | |
| This compound-Resistant | p-EGFR | [Low/High] | [Value] |
| Total EGFR | [Low/High] | [Value] | |
| p-Akt | [Low/High] | [Value] | |
| Total Akt | [Low/High] | [Value] | |
| p-ERK | [Low/High] | [Value] | |
| Total ERK | [Low/High] | [Value] |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This initial step is crucial for determining the starting concentration of this compound for developing the resistant cell line.
Materials:
-
Parental cancer cell line (e.g., HCC827 or PC-9, which are EGFR-mutant non-small cell lung cancer cell lines)
-
Complete cell culture medium
-
This compound (BDTX-1535)
-
DMSO (for dissolving this compound)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to create a series of concentrations.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Cell Viability Assay: Assess cell viability using a preferred method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cell Line by Gradual Dose Escalation
This method involves exposing the parental cell line to gradually increasing concentrations of this compound over an extended period.[5][7][10]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks/dishes
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the determined IC50.
-
Monitoring and Subculturing: Initially, a significant number of cells will die. Monitor the cells closely. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells show stable growth and morphology at the initial concentration for several passages, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Iterative Process: Repeat the process of monitoring, subculturing, and dose escalation. This is a lengthy process and can take several months.[9]
-
Cryopreservation: At each stage of increased this compound concentration where cells exhibit stable growth, it is highly recommended to cryopreserve vials of cells as backups.[10]
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) compared to the parental cell line.[8]
Protocol 3: Confirmation and Characterization of the Resistant Phenotype
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Reagents for cell viability assays, Western blotting, and/or qPCR
-
Antibodies for signaling pathway analysis (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK)
Procedure:
-
IC50 Re-evaluation: Determine the IC50 of the newly established resistant cell line and compare it to the parental cell line using the protocol described in 2.1. A significant increase in the IC50 value confirms the resistant phenotype.[9]
-
Cell Viability Assay: Perform a cell viability assay comparing the parental and resistant cell lines across a range of this compound concentrations. The resistant line should exhibit higher viability at higher drug concentrations.
-
Analysis of Signaling Pathways: Investigate the underlying molecular mechanisms of resistance.
-
Western Blotting: Analyze the phosphorylation and total protein levels of key components of the EGFR signaling pathway and potential bypass pathways (e.g., MET, AXL).[11][12][13] Compare the protein expression profiles of the parental and resistant cell lines with and without this compound treatment.
-
Genetic Sequencing: Sequence the EGFR gene in the resistant cell line to identify any secondary mutations that may have arisen.
-
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 for this compound.
Visualization of Key Processes
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 5. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Predicting resistance by selection of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of acquired drug resistance in the EGFR‐TKI resistant cell line HCC827‐TR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Silevertinib (BDTX-1535): Application Notes and Protocols for Evaluating Dose-Response in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silevertinib (BDTX-1535) is a fourth-generation, irreversible, brain-penetrant epidermal growth factor receptor (EGFR) MasterKey inhibitor. It is designed to potently and selectively target a wide spectrum of EGFR mutations, including classical driver mutations (L858R, exon 19 deletions), non-classical driver mutations, and acquired resistance mutations such as C797S, which can emerge after treatment with third-generation EGFR inhibitors like osimertinib.[1] this compound's mechanism of action makes it a promising therapeutic candidate for non-small cell lung cancer (NSCLC) and glioblastoma (GBM) harboring these EGFR alterations.[1] These application notes provide a framework for researchers to evaluate the dose-response effects of this compound in relevant cancer cell lines.
Data Presentation
Preclinical studies have demonstrated that this compound potently inhibits a wide range of EGFR mutations in cell-based assays.[2] While specific IC50 values from comprehensive panel screening are not yet publicly detailed, the available information indicates high potency against clinically relevant mutations. The following tables provide a template for summarizing experimentally determined dose-response data for this compound.
Table 1: this compound IC50 Values in NSCLC Cell Lines with Various EGFR Mutations
| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) | Notes |
| PC-9 | NSCLC | Exon 19 Deletion | [Data to be determined experimentally] | Osimertinib-sensitive |
| H1975 | NSCLC | L858R, T790M | [Data to be determined experimentally] | First-generation EGFR inhibitor resistant |
| Ba/F3 | Pro-B | Exon 19 Del, C797S | [Data to be determined experimentally] | Osimertinib-resistant |
| Ba/F3 | Pro-B | L858R, C797S | [Data to be determined experimentally] | Osimertinib-resistant |
| [Add other relevant cell lines] | NSCLC | [Specify mutation] | [Data to be determined experimentally] |
Table 2: this compound IC50 Values in Glioblastoma Cell Lines with EGFR Alterations
| Cell Line | Cancer Type | EGFR Alteration | This compound IC50 (nM) | Notes |
| U87MG | Glioblastoma | EGFRvIII | [Data to be determined experimentally] | Expresses common GBM EGFR variant |
| [Add other relevant cell lines] | Glioblastoma | [Specify alteration] | [Data to be determined experimentally] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and a general workflow for assessing the efficacy of this compound.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
EGFR-mutant cancer cell lines (e.g., PC-9, H1975, Ba/F3-C797S)
-
This compound (BDTX-1535)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
-
Western Blot Analysis for EGFR Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK.
Materials:
-
EGFR-mutant cancer cell lines
-
This compound (BDTX-1535)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total-EGFR, anti-p-AKT (Ser473), anti-total-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes (except for the unstimulated control).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control to determine the relative inhibition of signaling.
-
Conclusion
These protocols provide a standardized approach for characterizing the dose-response of this compound in cancer cell lines. The cell viability assays will yield quantitative IC50 data, while Western blot analysis will confirm the on-target activity of this compound by demonstrating inhibition of EGFR phosphorylation and downstream signaling. This comprehensive in vitro evaluation is a critical step in the preclinical assessment of this promising targeted therapy.
References
Application Notes and Protocols for Silevertinib in Xenograft and Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silevertinib (BDTX-1535) is an orally bioavailable, brain-penetrant, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to potently and selectively inhibit a wide spectrum of EGFR mutations, including classical activating mutations (L858R, exon 19 deletions), non-classical driver mutations, and acquired resistance mutations such as C797S, while sparing wild-type (WT) EGFR.[1] This "MasterKey inhibitor" approach aims to address the challenges of tumor heterogeneity and acquired resistance to previous generations of EGFR TKIs.[1] Preclinical data has demonstrated that this compound can cross the blood-brain barrier and promote tumor regression in various EGFR-driven tumor models, including those for non-small cell lung cancer (NSCLC) and glioblastoma (GBM).[1][2]
These application notes provide a comprehensive overview of the use of this compound in conventional cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to evaluate its in vivo efficacy and pharmacodynamic properties. The protocols outlined below are based on established methodologies for in vivo studies of EGFR inhibitors and are intended to serve as a guide for researchers.
Mechanism of Action and Signaling Pathway
This compound covalently binds to the cysteine residue in the ATP-binding pocket of mutant EGFR, leading to irreversible inhibition of its kinase activity. This blockade prevents the downstream activation of pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to apoptosis and tumor growth inhibition in EGFR-dependent cancer cells.
Data Presentation: In Vivo Efficacy of this compound
While specific preclinical data from Black Diamond Therapeutics has been presented at scientific conferences, detailed quantitative results are not fully available in the public domain.[2] The following tables are provided as templates for the clear and structured presentation of in vivo efficacy data for this compound in xenograft and PDX models.
Table 1: Efficacy of this compound in Subcutaneous NSCLC Xenograft Models
| Cell Line Model | EGFR Mutation Status | Treatment Group | Dose (mg/kg) & Schedule | Tumor Growth Inhibition (%) | p-value | Body Weight Change (%) |
| e.g., NCI-H1975 | e.g., L858R/T790M | Vehicle | N/A | 0 | - | e.g., +2.5 |
| This compound | e.g., 25, QD, PO | [Insert Data] | [Insert Data] | e.g., -1.8 | ||
| This compound | e.g., 50, QD, PO | [Insert Data] | [Insert Data] | e.g., -3.1 | ||
| e.g., Ba/F3 | e.g., Del19/T790M/C797S | Vehicle | N/A | 0 | - | e.g., +3.0 |
| This compound | e.g., 50, QD, PO | [Insert Data] | [Insert Data] | e.g., -2.5 |
QD: Once daily; PO: Oral gavage.
Table 2: Efficacy of this compound in Orthotopic NSCLC PDX Models
| PDX Model ID | EGFR Mutation Status | Treatment Group | Dose (mg/kg) & Schedule | Median Survival (Days) | p-value | Notes |
| e.g., LXF-2478 | e.g., Exon 20 ins | Vehicle | N/A | [Insert Data] | - | e.g., Model with brain metastases |
| This compound | e.g., 50, QD, PO | [Insert Data] | [Insert Data] | |||
| e.g., CTG-3970 | e.g., Triple-mutant | Vehicle | N/A | [Insert Data] | - | e.g., Post-osimertinib resistance |
| This compound | e.g., 50, QD, PO | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft and PDX models to assess the efficacy of this compound.
Protocol 1: Subcutaneous Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture and Preparation:
- Culture human NSCLC cell lines harboring relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M, or engineered Ba/F3 cells for Del19/T790M/C797S) in appropriate media.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
2. Animal Husbandry and Implantation:
- Use 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID).
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth by measuring with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
- Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).
- Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., 25-50 mg/kg, once daily).
4. Endpoint and Analysis:
- Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors.
- Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for p-EGFR) or histological examination.
Protocol 2: Orthotopic Patient-Derived Xenograft (PDX) Model
1. PDX Establishment and Expansion:
- Obtain fresh, sterile tumor tissue from NSCLC patients with confirmed EGFR mutations of interest.
- Surgically implant small fragments (2-3 mm³) of the tumor subcutaneously into the flanks of highly immunodeficient mice (e.g., NOD/SCID or NSG).
- Once tumors are established, they can be serially passaged into new cohorts of mice for expansion.
2. Orthotopic Implantation:
- From an established subcutaneous PDX model, dissect a viable tumor and cut it into small fragments.
- Anesthetize a new cohort of mice and perform a thoracotomy to expose the lung.
- Surgically implant a small tumor fragment into the lung parenchyma.
3. Treatment and Monitoring:
- Allow a few days for the mice to recover before starting treatment.
- Administer this compound or vehicle as described in the CDX protocol.
- Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if the PDX is transduced with a luciferase reporter) or micro-CT.
- Monitor animal health and body weight regularly.
4. Endpoint and Analysis:
- The primary endpoint is typically overall survival.
- Upon euthanasia, harvest the lungs and any metastatic lesions for histopathological and molecular analysis to confirm the preservation of the original tumor's characteristics and to assess treatment effects.
Conclusion
This compound has demonstrated significant promise in preclinical models as a potent inhibitor of a wide range of oncogenic EGFR mutations, including those that confer resistance to other TKIs. The use of xenograft and, particularly, patient-derived xenograft models is crucial for further elucidating its therapeutic potential and identifying patient populations most likely to benefit. The protocols outlined in this document provide a framework for conducting robust in vivo studies to evaluate the efficacy of this compound and advance its development as a novel therapy for EGFR-mutant cancers.
References
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of BDTX-1535
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDTX-1535 is a fourth-generation, orally bioavailable, and brain-penetrant irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1][2][3] It is designed to target a range of EGFR mutations, including classical and non-classical driver mutations, as well as the C797S acquired resistance mutation that emerges after treatment with third-generation EGFR tyrosine kinase inhibitors (TKIs).[2] Preclinical and clinical data have demonstrated the potential of BDTX-1535 in treating non-small cell lung cancer (NSCLC) and glioblastoma (GBM) harboring specific EGFR alterations.[1][2] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BDTX-1535, along with detailed protocols for key experimental analyses.
Mechanism of Action
BDTX-1535 is an ATP-competitive, irreversible inhibitor that covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of EGFR. This is particularly effective against the C797S mutation, which confers resistance to third-generation EGFR inhibitors like osimertinib. By forming this covalent bond, BDTX-1535 durably inhibits EGFR signaling, leading to the suppression of downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival. Preclinical data indicates that BDTX-1535 potently inhibits over 50 oncogenic EGFR mutations.[4]
Data Presentation
Pharmacokinetic Parameters of BDTX-1535
| Parameter | Value | Species/Context | Source |
| Half-life (t½) | ~15 hours | Human Plasma | [1] |
| Maximum Tolerated Dose (MTD) | 300 mg once daily | Human (rGBM) | [1] |
| Pivotal Development Dose | 200 mg once daily | Human (NSCLC) | [5][6] |
| Brain Penetrance | Yes | Preclinical (mouse, rat, dog) and Human | [4] |
| Tumor Tissue Concentration (unbound) | 11.9 nM (at 200mg QD) | Human (GBM) | [4] |
| Tumor Tissue Concentration (unbound) | 18.8 nM (at 400mg QOD) | Human (GBM) | [4] |
| PK Threshold for Efficacy (unbound) | 4.1 nM | Human (GBM) | [4] |
Clinical Pharmacodynamics and Efficacy of BDTX-1535
| Indication | Patient Population | Dose | Key Efficacy Endpoints | Source |
| Recurrent Glioblastoma (rGBM) | EGFR alterations | 15mg - 400mg QD | 1 confirmed partial response, 8 stable disease | [1] |
| Relapsed/Refractory NSCLC | EGFR C797S or PACC mutations | 200 mg QD | 42% Overall Response Rate (ORR) | [5] |
| Relapsed/Refractory NSCLC | All evaluable patients | 200 mg QD | 36% Overall Response Rate (ORR) | [5] |
Treatment-Related Adverse Events (TRAEs) of BDTX-1535 (All Grades)
| Adverse Event | Frequency | Dose | Source |
| Rash | 78% | 15mg - 400mg QD | [1] |
| Diarrhea | 41% | 15mg - 400mg QD | [1] |
| Fatigue | 15% | 15mg - 400mg QD | [1] |
| Stomatitis | 11% | 15mg - 400mg QD | [1] |
| Decreased Appetite | 11% | 15mg - 400mg QD | [1] |
| Nausea | 11% | 15mg - 400mg QD | [1] |
| Paronychia | 11% | 15mg - 400mg QD | [1] |
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of BDTX-1535.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the assessment of the cytotoxic effects of BDTX-1535 on cancer cell lines harboring EGFR mutations.
Materials:
-
EGFR-mutant cancer cell lines (e.g., NCI-H1975 for C797S mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BDTX-1535
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of BDTX-1535 in DMSO.
-
Perform serial dilutions of BDTX-1535 in complete medium to achieve final concentrations ranging from picomolar to micromolar.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of BDTX-1535. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the BDTX-1535 concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis of EGFR Phosphorylation
This protocol is for assessing the pharmacodynamic effect of BDTX-1535 on EGFR signaling by measuring the phosphorylation of EGFR and downstream targets.
Materials:
-
EGFR-mutant cancer cell lines
-
Complete cell culture medium
-
BDTX-1535
-
DMSO
-
Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to ~80% confluency.
-
Treat cells with varying concentrations of BDTX-1535 for 2-4 hours. Include a vehicle control.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash and detect chemiluminescence using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and then to a loading control.
-
Caption: Experimental workflow for Western blot analysis.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BDTX-1535 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
EGFR-mutant cancer cell line or patient-derived xenograft (PDX) tissue
-
Matrigel
-
BDTX-1535
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Calipers
-
Surgical tools for tumor implantation (for PDX)
Procedure:
-
Tumor Implantation:
-
For cell line-derived xenografts, inject a suspension of cancer cells and Matrigel subcutaneously into the flank of the mice.
-
For PDX models, surgically implant a small fragment of patient tumor tissue subcutaneously.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of BDTX-1535 in the dosing vehicle.
-
Administer BDTX-1535 orally once daily at the desired dose (e.g., 25-100 mg/kg).
-
Administer the vehicle to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Caption: Experimental workflow for an in vivo xenograft study.
References
Unveiling Silevertinib Resistance: A CRISPR-Cas9 Approach to Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – As the landscape of targeted cancer therapy evolves, understanding and overcoming drug resistance remains a critical challenge. Silevertinib (BDTX-1535), a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has shown promise in treating non-small cell lung cancer (NSCLC) with a range of EGFR mutations, including acquired resistance mutations like C797S.[1][2][3][4][5] To proactively address the inevitable emergence of resistance to this novel agent, researchers can now leverage the power of CRISPR-Cas9 genome-wide screening to identify and validate genes and pathways driving resistance to this compound. These application notes and protocols provide a comprehensive framework for researchers, scientists, and drug development professionals to employ CRISPR-Cas9 technology in the study of this compound resistance mechanisms.
This compound is an orally bioavailable, central nervous system (CNS) penetrant, irreversible EGFR inhibitor designed to target a spectrum of oncogenic EGFR alterations, including classical and non-classical driver mutations, as well as the C797S resistance mutation that can arise after treatment with third-generation EGFR TKIs like osimertinib.[3][5][6][7] While this compound is engineered to overcome known resistance mechanisms, the development of novel on-target and off-target resistance is anticipated. Genome-wide CRISPR-Cas9 loss-of-function screens offer an unbiased and powerful tool to identify these potential resistance drivers.[8][9][10]
Application Notes
This protocol outlines the use of a pooled genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound in EGFR-mutant NSCLC cell lines. The primary application is the discovery of novel therapeutic targets that can be co-targeted with this compound to prevent or overcome resistance. The workflow involves generating this compound-resistant cell populations from a Cas9-expressing, EGFR-mutant cell line, transducing these cells with a genome-wide sgRNA library, and then applying this compound selection pressure to enrich for cells with resistance-conferring gene knockouts. Subsequent deep sequencing and bioinformatic analysis will identify the sgRNAs, and therefore the genes, that are enriched in the resistant population.
Experimental Protocols
Protocol 1: Generation and Characterization of this compound-Resistant Cell Lines
Objective: To develop this compound-resistant cell lines from a parental EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827) to establish a model for studying acquired resistance.
Methodology:
-
Cell Line Selection and Culture:
-
Begin with a this compound-sensitive, EGFR-mutant NSCLC cell line (e.g., PC-9 with an exon 19 deletion).
-
Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
-
Determination of IC50:
-
Plate cells in 96-well plates and treat with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
-
Dose Escalation for Resistance Development:
-
Continuously expose the parental cell line to this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[11]
-
Once the cells resume a normal growth rate, gradually increase the this compound concentration in a stepwise manner.[12][13]
-
At each concentration, allow the cells to stabilize and expand. Cryopreserve cells at each stage.
-
Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.[12]
-
-
Confirmation of Resistance:
-
Perform a dose-response assay on the newly generated resistant cell line and compare its IC50 to that of the parental cell line. A significant increase in the IC50 value confirms the development of resistance.[13]
-
Data Presentation:
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Example | 10 | 120 | 12 |
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
Objective: To identify genes whose knockout leads to this compound resistance in an EGFR-mutant NSCLC cell line.
Methodology:
-
Cell Line Preparation:
-
Use a Cas9-expressing EGFR-mutant NSCLC cell line (e.g., PC-9-Cas9). If not available, generate one by lentiviral transduction of a lentiCas9-Blast vector followed by blasticidin selection.
-
-
Lentiviral Library Production:
-
Produce high-titer lentivirus for a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello) by transfecting HEK293T cells with the library plasmid pool and packaging plasmids.
-
-
Lentiviral Transduction of Cas9-Expressing Cells:
-
Determine the optimal multiplicity of infection (MOI) to achieve ~30% transduction efficiency, ensuring that most cells receive a single sgRNA.
-
Transduce a sufficient number of PC-9-Cas9 cells to maintain a library representation of at least 300-500 cells per sgRNA.
-
-
Puromycin (B1679871) Selection:
-
Select for successfully transduced cells by treating with puromycin for 2-3 days.
-
-
This compound Treatment:
-
Split the cell population into two groups: a control group (treated with DMSO) and a this compound-treated group.
-
Treat the experimental group with a concentration of this compound that effectively kills the majority of cells (e.g., IC80-IC90).
-
Culture the cells, allowing the resistant clones to expand.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest genomic DNA from the initial cell population (baseline), the DMSO-treated control group, and the this compound-resistant population.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in the different populations.[14]
-
-
Data Analysis:
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Rank genes based on the enrichment of their corresponding sgRNAs to generate a list of candidate resistance genes.
-
Data Presentation:
| Gene | Rank | p-value | Log2 Fold Change |
| Example Gene A | 1 | 1.2e-8 | 5.6 |
| Example Gene B | 2 | 3.5e-7 | 4.9 |
| Example Gene C | 3 | 8.1e-7 | 4.5 |
Protocol 3: Validation of Candidate Resistance Genes
Objective: To confirm that the knockout of top candidate genes from the CRISPR screen confers resistance to this compound.
Methodology:
-
Individual sgRNA Validation:
-
Design and clone 2-3 individual sgRNAs targeting each high-ranking candidate gene into a lentiviral vector.
-
Transduce PC-9-Cas9 cells with these individual sgRNA constructs.
-
Confirm gene knockout by Western blot or Sanger sequencing.
-
-
Cell Viability Assays:
-
Perform this compound dose-response experiments on the individual knockout cell lines and compare their IC50 values to a non-targeting control sgRNA-transduced cell line. An increased IC50 indicates a role in resistance.
-
-
Competitive Growth Assays:
-
Co-culture GFP-labeled non-targeting control cells with mCherry-labeled knockout cells.
-
Treat the co-culture with this compound or DMSO.
-
Monitor the ratio of mCherry-positive to GFP-positive cells over time using flow cytometry or fluorescence microscopy. An increase in the proportion of mCherry-positive cells in the this compound-treated condition validates the resistance phenotype.
-
Data Presentation:
| Gene Knockout | IC50 (nM) | Fold Change vs. Control |
| Control | 12 | 1.0 |
| Gene A KO | 85 | 7.1 |
| Gene B KO | 68 | 5.7 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a CRISPR-Cas9 screen to identify this compound resistance genes.
Caption: Logical workflow for validating candidate this compound resistance genes.
References
- 1. Black Diamond picks its lung cancer battle | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. A Phase 1/2 Study to Assess BDTX-1535, an Oral EGFR Inhibitor, in Patients with Glioblastoma or Non-Small Cell Lung Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
- 4. onclive.com [onclive.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC | eLife [elifesciences.org]
- 11. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: High-Throughput Screening for Silevertinib Synergistic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silevertinib (BDTX-1535) is a fourth-generation, irreversible, central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to target a range of oncogenic EGFR mutations, including classical driver mutations, non-classical driver mutations, and acquired resistance mutations that emerge during treatment with earlier-generation EGFR TKIs.[1][2] While targeted monotherapy has significantly improved outcomes for patients with EGFR-mutant non-small cell lung cancer (NSCLC), the development of resistance remains a major clinical challenge.
Acquired resistance to EGFR TKIs often involves the activation of bypass signaling pathways, which allow cancer cells to circumvent the effects of EGFR inhibition and resume proliferation and survival. One of the most well-documented resistance mechanisms is the amplification and activation of the c-Met receptor tyrosine kinase, which subsequently activates downstream pathways such as the PI3K/AKT and MAPK cascades.[3][4] This understanding provides a strong rationale for exploring synergistic drug combinations that simultaneously target both EGFR and these key resistance pathways.
This document provides detailed application notes and protocols for conducting a high-throughput screening (HTS) campaign to identify compounds that act synergistically with this compound in EGFR-mutant cancer cell lines.
Rationale for Synergistic Screening
The primary goal of combination therapy is to achieve a therapeutic effect that is greater than the sum of the effects of individual agents (synergy), which can lead to improved efficacy, reduced drug dosages, and potentially delayed or overcome drug resistance.[5] By combining this compound with other targeted agents, it is possible to block the primary oncogenic driver (mutant EGFR) while simultaneously inhibiting the escape routes that lead to resistance.
A high-throughput screening approach enables the rapid and efficient testing of a large library of compounds in combination with this compound.[6] This allows for an unbiased discovery of novel synergistic interactions that may not be obvious from our current understanding of resistance pathways. The data generated from such screens can prioritize promising drug combinations for further preclinical and clinical development.
Data Presentation: Synergistic Effects of EGFR and c-Met Inhibition
The following tables present example data from a study investigating the synergistic effects of combining an EGFR inhibitor (Tyrphostin AG1478) with a c-Met inhibitor (SU11274) in the H2170 NSCLC cell line.[7] This data serves as a representative example of the types of results that can be obtained from a synergistic screening campaign.
Table 1: Single Agent Activity in H2170 NSCLC Cells
| Compound | Target | IC50 (µM) |
| Tyrphostin AG1478 | EGFR | 1 |
| SU11274 | c-Met | 4 |
Table 2: Synergistic Inhibition of Cell Proliferation in H2170 NSCLC Cells
| Treatment | Concentration (µM) | % Growth Inhibition |
| Tyrphostin AG1478 | 0.5 | 21 |
| SU11274 | 2 | 25 |
| Tyrphostin AG1478 + SU11274 | 0.5 + 2 | 65 |
Table 3: Combination Index (CI) Analysis (Hypothetical Data)
The Chou-Talalay method is commonly used to quantify the degree of drug interaction.[8][9] The Combination Index (CI) provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10] The following table presents hypothetical CI values for the combination of this compound and a hypothetical c-Met inhibitor, "Compound X".
| This compound (nM) | Compound X (nM) | Fa (Fraction Affected) | CI Value | Interpretation |
| 5 | 50 | 0.50 | 0.75 | Synergy |
| 10 | 100 | 0.75 | 0.60 | Synergy |
| 20 | 200 | 0.90 | 0.52 | Strong Synergy |
| 2.5 | 25 | 0.25 | 0.95 | Slight Synergy |
Experimental Protocols
Cell Culture
-
Culture EGFR-mutant NSCLC cell lines (e.g., HCC827, NCI-H1975) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for experiments.
High-Throughput Screening (HTS) Workflow
The following protocol outlines a general workflow for a high-throughput combination screen.
-
Cell Seeding:
-
Trypsinize and resuspend cells to a final concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 100 µL of the cell suspension into each well of a 384-well, white, clear-bottom plate.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Dispensing:
-
Prepare a library of compounds for screening. For the initial screen, a single high concentration (e.g., 10 µM) is often used.
-
Prepare a stock solution of this compound.
-
Using an acoustic liquid handler (e.g., Echo 550) or a pin tool, dispense the library compounds and this compound into the appropriate wells of the cell plates. A checkerboard titration format is recommended for follow-up studies of hits.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (CellTiter-Glo®)
-
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP.[11][12]
-
Equilibrate the CellTiter-Glo® reagent to room temperature.[13]
-
Add 25 µL of the CellTiter-Glo® reagent to each well of the 384-well plate.[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Synergy Determination
-
Normalization:
-
Normalize the raw luminescence data to a vehicle control (e.g., DMSO) to determine the percent inhibition for each well.
-
-
Hit Identification:
-
In the primary screen, identify "hits" as compounds that show a significantly greater inhibition in combination with this compound compared to the single agents alone.
-
-
Dose-Response and Combination Index (CI) Analysis:
-
For hit compounds, perform a more detailed dose-response matrix experiment.
-
Use software such as CompuSyn or a similar program to calculate the Combination Index (CI) based on the Chou-Talalay method.[3] This will provide a quantitative measure of the synergistic interaction.
-
Visualizations
Signaling Pathways
Caption: EGFR and c-Met signaling pathways converge on PI3K/AKT and RAS/RAF/MEK/ERK.
Experimental Workflow
Caption: High-throughput screening workflow for identifying synergistic compounds.
Logical Relationship of Combination Therapy
Caption: Logic of combining this compound with a synergistic compound.
References
- 1. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A landscape of response to drug combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Silevertinib (BDTX-1535) Treatment in Orthotopic Brain Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silevertinib (BDTX-1535) is an orally bioavailable, brain-penetrant, fourth-generation epidermal growth factor receptor (EGFR) inhibitor designed to target a wide range of EGFR mutations found in cancers such as glioblastoma (GBM).[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert anti-tumor activity in orthotopic brain tumor models, suggesting its potential as a therapeutic agent for primary brain malignancies.[3][4] These application notes provide a summary of the preclinical data and detailed protocols for the evaluation of this compound in orthotopic brain tumor models.
Mechanism of Action
This compound is an irreversible inhibitor that covalently binds to and inhibits the activity of various EGFR alterations, including extracellular domain mutations and amplifications commonly expressed in glioblastoma.[3][4] This irreversible binding prevents EGFR-mediated signaling, which in turn can induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells.[3] A key feature of this compound is its ability to avoid the paradoxical activation of the EGFR pathway that can be observed with some reversible inhibitors.[3] The major signaling pathways downstream of EGFR that are implicated in glioblastoma progression and are targeted by this compound include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Models
| Brain Tumor Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Median Survival (Days) | Reference |
| GBM Patient-Derived Xenograft (PDX) Model 1 | Vehicle Control | N/A | 0 | [Data not publicly available] | |
| This compound | [Data not publicly available] | [Data not publicly available] | [Survival benefit observed] | ||
| GBM Patient-Derived Xenograft (PDX) Model 2 | Vehicle Control | N/A | 0 | [Data not publicly available] | |
| This compound | [Data not publicly available] | [Tumor regression observed] | [Survival benefit observed] |
Note: While preclinical studies have reported tumor regression and survival benefits with this compound in orthotopic glioblastoma models, specific quantitative data on tumor growth inhibition percentages and median survival are not yet publicly available in the reviewed literature. The information is primarily from conference presentations and press releases.
Table 2: Pharmacokinetic Properties of this compound
| Species | Unbound Brain-to-Plasma Ratio (Kpuu) | Reference |
| Rat | 0.55 | [3] |
| Dog | 0.48 | [3] |
Signaling Pathway
Caption: this compound's inhibition of mutant EGFR blocks downstream signaling.
Experimental Protocols
Establishment of Orthotopic Brain Tumor Models
This protocol describes the intracranial injection of human glioblastoma cells into immunodeficient mice to establish an orthotopic brain tumor model.
Materials:
-
Human glioblastoma cell line (e.g., U87MG) or patient-derived glioblastoma cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or surgical glue
-
Betadine and alcohol swabs
Procedure:
-
Cell Preparation:
-
Culture glioblastoma cells to 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS or culture medium at a concentration of 1 x 10^5 to 1 x 10^6 cells per 5 µL. For patient-derived cells, a similar concentration should be aimed for.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of pedal reflex.
-
Place the mouse in the stereotaxic frame, ensuring the head is securely fixed.
-
-
Surgical Procedure:
-
Sterilize the surgical area on the scalp with betadine and alcohol swabs.
-
Make a midline sagittal incision on the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Using the stereotaxic apparatus, determine the coordinates for injection into the desired brain region (e.g., for the striatum: 2.5 mm lateral to the sagittal suture, 0.5 mm anterior to the bregma, and a depth of 3.0 mm from the dura).
-
Create a small burr hole at the injection site using a high-speed drill or a 25-gauge needle.
-
-
Intracranial Injection:
-
Slowly lower the Hamilton syringe needle through the burr hole to the predetermined depth.
-
Inject the cell suspension (typically 2-5 µL) at a slow, controlled rate (e.g., 1 µL/minute) to prevent backflow.
-
After injection, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent leakage of the cell suspension upon withdrawal.
-
Slowly retract the needle.
-
-
Closure and Post-operative Care:
-
Seal the burr hole with bone wax or cover the incision with surgical glue.
-
Suture or apply wound clips to close the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the mice during recovery until they are fully ambulatory.
-
This compound Administration and Efficacy Assessment
Materials:
-
This compound (BDTX-1535)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Calipers for subcutaneous tumor measurement (if applicable)
-
MRI or other imaging modality for intracranial tumor monitoring
Procedure:
-
Tumor Growth Monitoring:
-
After tumor cell implantation, monitor tumor growth. For luciferase-expressing cell lines, this can be done non-invasively using bioluminescence imaging. For other models, tumor establishment may be confirmed by MRI or based on a predetermined time course.
-
-
Randomization and Treatment Initiation:
-
Once tumors have reached a predetermined size (e.g., a specific bioluminescence signal or tumor volume on MRI), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound formulation at the desired concentration.
-
Administer this compound to the treatment group via oral gavage at the specified dose and schedule (e.g., once daily). The control group should receive the vehicle alone.
-
-
Efficacy Assessment:
-
Tumor Growth: Monitor tumor volume regularly (e.g., twice weekly) using the appropriate imaging modality.
-
Survival: Monitor the mice daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits). Euthanize mice when they reach pre-defined humane endpoints. Record the date of euthanasia for survival analysis.
-
Pharmacodynamic Studies: At the end of the study, tumors can be harvested for analysis of target engagement, such as measuring the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) by Western blot or immunohistochemistry.
-
Experimental Workflow
Caption: Workflow for this compound evaluation in orthotopic brain tumor models.
References
- 1. Black Diamond Therapeutics Showcases Promising BDTX-1535 Data in Recurrent Glioblastoma at 2024 ASCO Annual Meeting [synapse.patsnap.com]
- 2. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Black Diamond Therapeutics Presents Data From its Program Targeting Oncogenic Allosteric Mutations in EGFR for Glioblastoma as Late Breaker at the American Association for Cancer Research (AACR) Annual Meeting - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 5. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [ctv.veeva.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Silevertinib In Vivo Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Silevertinib (BDTX-1535) dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BDTX-1535) is an orally bioavailable, brain-penetrant, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its primary mechanism is to selectively and irreversibly bind to and inhibit the activity of various EGFR mutations, including classical, non-classical, and acquired resistance mutations like C797S.[1][4][5] This inhibition blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival, ultimately leading to cell death and tumor growth inhibition.[3][6]
Q2: What are the primary cancer types studied with this compound?
This compound is primarily being investigated for non-small cell lung cancer (NSCLC) with EGFR mutations and glioblastoma (GBM) expressing EGFR alterations.[7][8][9] Its ability to penetrate the central nervous system makes it a promising candidate for tumors with brain metastases.[1][3]
Q3: What is a typical starting dose for this compound in human clinical trials?
In Phase 1 clinical trials, dose escalation studies were performed. A dose of 100 mg once daily (QD) was found to achieve sufficient and sustained target mutation coverage.[5] However, preclinical doses in animal models do not directly translate and must be determined experimentally.
Q4: How should I prepare this compound for in vivo administration?
This compound is orally bioavailable.[1] For experimental oral gavage in animal models, it is crucial to use a suitable vehicle. While specific formulation details from preclinical studies are not always published, a common approach for poorly water-soluble TKIs involves a vehicle system such as DMSO, PEG300, and Tween® 80 in saline.[10]
-
Best Practice: Always prepare the formulation fresh before each administration. First, dissolve this compound completely in a small amount of an organic solvent like DMSO, then sequentially add co-solvents and the aqueous component while vortexing to prevent precipitation.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dosage in in vivo experiments.
Issue 1: Drug Formulation and Administration Problems
-
Problem: this compound precipitates out of solution during preparation or administration.
-
Cause: this compound, like many kinase inhibitors, may have low aqueous solubility. The order of mixing, temperature, or vehicle composition can cause precipitation.[10]
-
Solution:
-
Vehicle Optimization: Ensure you are using an appropriate vehicle. A common formulation for similar compounds is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.[10]
-
Correct Preparation Technique: Dissolve this compound in DMSO first. Then, add PEG300 and mix thoroughly. Add Tween® 80, mix again, and finally, add the saline dropwise while continuously vortexing.[10]
-
Temperature Control: Gently warming the solution to approximately 37°C can aid dissolution. Avoid overheating to prevent compound degradation.[10]
-
Fresh Preparation: Do not store diluted aqueous formulations. Prepare the solution fresh for each dosing session.[10][11]
-
-
-
Problem: Injection site reactions (for non-oral routes).
-
Cause: The vehicle, particularly high concentrations of solvents like DMSO, can cause irritation.[10]
-
Solution:
-
Reduce Solvent Concentration: Attempt to lower the percentage of DMSO in your formulation, if solubility allows.
-
Increase Injection Volume: Dilute the irritant by administering the dose in a larger volume, staying within the recommended limits for the animal model and route.[10][12][13]
-
Slow Injection Rate: A slower rate of injection can reduce tissue or vessel irritation.[10]
-
-
Issue 2: Lack of Efficacy
-
Problem: No significant tumor growth inhibition is observed in the xenograft model.
-
Cause: This can result from suboptimal dosage, poor drug exposure, incorrect model selection, or issues with the formulation.[10][14]
-
Solution Workflow:
-
Verify Formulation: Re-confirm that the drug is fully solubilized and administered correctly.
-
Check Dosage: The administered dose may be too low. This is a common issue before a Maximum Tolerated Dose (MTD) is established. You may need to perform a dose-escalation study.
-
Pharmacokinetics (PK): If possible, conduct a pilot PK study to confirm that this compound is achieving adequate plasma and tumor exposure. Rapid clearance or poor absorption can lead to a lack of efficacy.[15]
-
Model Selection: Ensure your tumor model (cell line or PDX) has the specific EGFR mutations that this compound is designed to target.[16]
-
-
Issue 3: Toxicity and Animal Welfare
-
Problem: Animals are showing signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).
-
Cause: The administered dose is likely above the MTD. TKIs can have on-target toxicities in normal tissues where EGFR signaling is important.[17][18]
-
Solution:
-
Dose Reduction: This is the most critical step. Immediately reduce the dose by 25-50% and monitor the animals closely to establish the MTD.[10]
-
Modify Dosing Schedule: Switch from a daily (QD) schedule to an intermittent one (e.g., every other day, or 5 days on/2 days off). This allows animals to recover between treatments.[10]
-
Supportive Care: Provide supportive care such as supplemental hydration (subcutaneous saline), nutritional support with high-calorie, palatable food, and ensure easy access to food and water.[10]
-
-
Data Presentation & Key Parameters
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
This table provides general guidelines for common administration routes in adult mice.[12][13]
| Route of Administration | Max Volume (mL) | Recommended Needle Size (Gauge) | Absorption Rate |
| Oral (PO) | 1.0 - 2.0 (Gavage) | 20-22 G (gavage needle) | Variable |
| Intravenous (IV) | 0.2 (Tail Vein) | 27-30 G | Fastest |
| Intraperitoneal (IP) | 2.0 - 3.0 | 25-27 G | Fast |
| Subcutaneous (SC) | 1.0 per site (max 2-3 sites) | 25-27 G | Slow |
Data compiled from multiple sources providing guidelines for laboratory animal procedures.[12][13]
Table 2: this compound (BDTX-1535) Pharmacokinetic Parameters in Humans
This data from clinical trials can provide context for expected drug behavior, such as half-life.
| Parameter | Value | Note |
| Half-life (t½) | ~15 hours | Supports a once-daily (QD) dosing schedule.[5] |
| Time to Steady State | Approx. 3-4 days | Calculated as ~5 half-lives. |
| Key Property | Brain Penetrant | Capable of crossing the blood-brain barrier.[1][2] |
Experimental Protocols & Visualizations
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant mouse strain (e.g., NCR nude for xenografts). Use at least 3-5 mice per dose group.
-
Dose Selection: Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg). The dose increments can be adjusted based on observed toxicity.
-
Administration: Administer this compound daily via the chosen route (e.g., oral gavage) for a set period (e.g., 14-21 days).
-
Monitoring:
-
Daily: Record body weight, clinical signs of toxicity (activity level, posture, fur condition), and check for mortality.
-
Endpoint: A dose is considered to have exceeded the MTD if it results in >20% body weight loss or significant, irreversible clinical signs of distress.
-
-
Data Analysis: The MTD is defined as the highest dose level at which no more than one animal out of the cohort shows signs of dose-limiting toxicity. This dose is then used for subsequent efficacy studies.
Protocol 2: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound at its MTD in a tumor-bearing mouse model.
Methodology:
-
Model: Use immunodeficient mice (e.g., nude or NSG) subcutaneously implanted with a relevant human cancer cell line (e.g., NSCLC line with an EGFR mutation sensitive to this compound).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound at MTD).
-
Treatment: Begin dosing according to the schedule determined in the MTD study.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record body weights at the same frequency to monitor toxicity.
-
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a fixed duration.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the this compound-treated group and the vehicle control group.
This compound Signaling Pathway
This compound acts by inhibiting the EGFR, thereby blocking the activation of downstream pro-survival pathways.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 6. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Black Diamond Therapeutics' this compound Progress in NSCLC: Enough to Compete with JNJ's Rybrevant and AZN's Tagrisso? [ainvest.com]
- 9. This compound (BDTX-1535) / Black Diamond Therap [delta.larvol.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cea.unizar.es [cea.unizar.es]
- 13. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 14. Common Problems in Oncology Studies and How To Overcome Them - iProcess [iprocess.net]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting Silevertinib solubility and stability in vitro
Welcome to the Silevertinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound (BDTX-1535) for in vitro applications. As specific quantitative solubility and stability data for this compound in various in vitro experimental conditions are not publicly available, this guide offers detailed protocols to determine these parameters, alongside troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BDTX-1535) is a fourth-generation, irreversible, and brain-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target both common and uncommon oncogenic EGFR mutations, including resistance-associated variants.[2] this compound covalently binds to the kinase domain of mutant EGFR, leading to the inhibition of its autophosphorylation and downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways. This inhibition is critical for blocking tumor cell proliferation and survival.[2]
Q2: What are the general recommendations for storing this compound?
A2: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C for months to years. For short-term storage (days to weeks), it can be stored at 0-4°C.[2] Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.[1] For in vitro experiments, it is common practice to first dissolve kinase inhibitors like this compound in an organic solvent such as DMSO to create a high-concentration stock solution, which is then further diluted into aqueous buffers or cell culture media.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like many kinase inhibitors. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are some troubleshooting steps:
-
Lower the final concentration: The most direct solution is to reduce the final working concentration of this compound in your experiment.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the pre-warmed aqueous buffer or cell culture medium. This gradual change in solvent composition can help keep the compound in solution.
-
Increase the final DMSO concentration (with caution): While a higher final DMSO concentration can improve solubility, it may also introduce cellular toxicity. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a surfactant: In some biochemical assays, the addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-20, to the aqueous buffer can help to improve the solubility of hydrophobic compounds.[4] However, the compatibility of surfactants with your specific cell-based assay should be verified.
Q5: How can I determine the aqueous solubility of this compound for my specific experimental conditions?
Q6: How stable is this compound in my cell culture medium at 37°C?
A6: The stability of this compound in cell culture medium at physiological temperature is not publicly documented. As a covalent inhibitor, its stability can be influenced by the reactivity of its electrophilic group with components in the medium. It is recommended to perform an in vitro stability study to determine the rate of degradation under your specific experimental conditions. A general protocol for this assessment is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture
| Observed Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock to media. | The final concentration of this compound exceeds its kinetic solubility in the cell culture medium. | - Decrease the final working concentration of this compound.- Perform a serial dilution of the DMSO stock into pre-warmed (37°C) media.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all experiments, including a vehicle control. |
| Precipitate forms over time in the incubator. | The compound has limited thermodynamic stability in the culture medium, leading to slow precipitation. Temperature fluctuations or interactions with media components can contribute to this. | - Determine the maximum thermodynamic solubility for your specific media and incubation time.- Minimize the time culture plates are outside the incubator to avoid temperature cycling.- If possible, analyze the compound concentration in the medium over the time course of your experiment to assess stability. |
| Inconsistent results between experiments. | This could be due to variable precipitation, degradation of the compound in stock solutions, or inconsistent preparation of working solutions. | - Always visually inspect for precipitation before and during the experiment.- Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the DMSO stock.- Ensure the DMSO used is of high purity and anhydrous, as water absorption can reduce the solubility of hydrophobic compounds. |
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following tables provide a template for you to populate with your own experimental findings based on the protocols provided below.
Table 1: Kinetic Solubility of this compound in Various Aqueous Media
| Aqueous Medium | pH | Temperature (°C) | Kinetic Solubility (µM) |
| PBS | 7.4 | 25 | To be determined |
| DMEM + 10% FBS | 7.4 | 37 | To be determined |
| RPMI-1640 + 10% FBS | 7.4 | 37 | To be determined |
| Your specific medium | Your pH | 37 | To be determined |
Table 2: In Vitro Stability of this compound in Cell Culture Medium
| Incubation Time (hours) | Temperature (°C) | Percent this compound Remaining (%) |
| 0 | 37 | 100 |
| 2 | 37 | To be determined |
| 6 | 37 | To be determined |
| 12 | 37 | To be determined |
| 24 | 37 | To be determined |
| 48 | 37 | To be determined |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a buffer of interest.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for visual/instrumental assessment)
-
Multichannel pipette
-
Plate shaker
-
Nephelometer or plate reader capable of measuring absorbance/turbidity
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution to the aqueous buffer. For example, add 2 µL of each DMSO dilution to 198 µL of the aqueous buffer to achieve a final DMSO concentration of 1%. Include a buffer-only control with 1% DMSO.
-
Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature.
-
Visually inspect the plate for any signs of precipitation.
-
Quantify the turbidity by measuring the light scattering using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm).
-
Determine the kinetic solubility as the highest concentration of this compound that does not show a significant increase in turbidity compared to the vehicle control.
Protocol 2: In Vitro Stability Assessment in Cell Culture Medium
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a working solution of this compound in the pre-warmed cell culture medium at a concentration below its determined kinetic solubility.
-
Immediately take a sample at time zero (T=0) and analyze it using your chosen analytical method to determine the initial concentration. This will serve as your 100% reference.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO₂).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
Analyze the concentration of this compound in each aliquot using the same analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. This will provide a stability profile of the compound under your experimental conditions.
Visualizations
This compound's Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting key downstream signaling pathways of the Epidermal Growth Factor Receptor (EGFR).
Experimental Workflow for Kinetic Solubility Assay
The following workflow outlines the key steps in determining the kinetic solubility of this compound.
Troubleshooting Logic for Compound Precipitation
This decision tree provides a logical approach to troubleshooting precipitation issues with this compound in your in vitro experiments.
References
Technical Support Center: Managing Acquired Resistance to Silevertinib in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to Silevertinib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BDTX-1535) is an orally bioavailable, brain-penetrant, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to irreversibly bind to and inhibit a range of EGFR mutations, including classical activating mutations, non-classical driver mutations, and acquired resistance mutations such as C797S, while sparing wild-type EGFR.[2][3] By inhibiting EGFR, this compound blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[4][5][6]
Q2: My this compound-sensitive cell line is showing signs of resistance. What are the common mechanisms of acquired resistance to fourth-generation EGFR TKIs?
A2: While fourth-generation EGFR TKIs like this compound are designed to overcome resistance mutations such as C797S, acquired resistance can still emerge through several mechanisms. These are broadly categorized as on-target and off-target alterations.
-
On-target mechanisms involve alterations to the EGFR gene itself. While less common with fourth-generation inhibitors, they can still occur.
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common off-target mechanisms include:
-
MET Amplification: Increased copy number of the MET gene can lead to the activation of the MET receptor tyrosine kinase, which in turn can reactivate downstream signaling pathways like PI3K-AKT.
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where epithelial cells lose their characteristics and gain mesenchymal properties. This transition can be associated with increased migratory and invasive capabilities, as well as drug resistance.
-
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (often 10-fold or greater) is a strong indicator of acquired resistance.[7]
Q4: I have confirmed resistance. What are the next steps to investigate the mechanism of resistance?
A4: To investigate the mechanism of resistance in your cell line, a multi-step approach is recommended:
-
Sequence the EGFR kinase domain: This will determine if any new mutations have arisen in the target protein.
-
Assess for MET amplification: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine the MET gene copy number.
-
Evaluate bypass pathway activation: Use western blotting or phospho-proteomic arrays to look for increased phosphorylation of key signaling molecules in alternative pathways (e.g., MET, HER2, AKT, ERK).
-
Characterize phenotypic changes: Assess for markers of EMT, such as changes in cell morphology and the expression of EMT-associated proteins (e.g., E-cadherin, N-cadherin, Vimentin).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Gradual decrease in this compound efficacy over multiple passages. | Development of a resistant subpopulation of cells. | Perform a dose-response assay to determine the IC50 and confirm a shift in sensitivity. If resistance is confirmed, proceed with mechanism of resistance investigation. |
| Inconsistent results in this compound sensitivity assays. | 1. Inconsistent cell seeding density. 2. Variation in drug concentration due to improper storage or handling. 3. Mycoplasma contamination. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare fresh drug dilutions for each experiment and store stock solutions according to the manufacturer's instructions. 3. Regularly test cell cultures for mycoplasma contamination. |
| Sudden and complete loss of this compound activity. | 1. Error in drug preparation or administration. 2. Cell line cross-contamination or misidentification. | 1. Verify the concentration and preparation of the this compound stock solution and working dilutions. 2. Perform cell line authentication (e.g., short tandem repeat profiling). |
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Acquired Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Cell Line | Activating Mutation (e.g., Exon 19 del) | - | 10 | - |
| Resistant Subclone 1 | Activating Mutation (e.g., Exon 19 del) | MET Amplification | 150 | 15 |
| Resistant Subclone 2 | Activating Mutation (e.g., Exon 19 del) | EMT Phenotype | 250 | 25 |
Note: These are representative values based on typical fold-changes observed with EGFR TKI resistance. Actual IC50 values will vary depending on the specific cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines via Stepwise Dose Escalation
This protocol describes a common method for inducing acquired resistance to this compound in a sensitive cancer cell line.
-
Determine the initial IC50: Perform a dose-response assay to determine the baseline IC50 of this compound in the parental cell line.
-
Initial drug exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Monitoring: At each concentration, monitor the cells for signs of toxicity and allow them to recover and resume normal proliferation before the next dose escalation. This process can take several months.
-
Isolation of resistant clones: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), you can either maintain a polyclonal resistant population or isolate single-cell clones through limiting dilution.
-
Confirmation of resistance: Perform a dose-response assay on the resistant cell population or individual clones to quantify the shift in IC50 compared to the parental cell line.
Protocol 2: Determination of IC50 by Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete growth medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Use a non-linear regression model to calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and points of this compound inhibition and resistance.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Caption: Troubleshooting logic for decreased this compound efficacy in cell culture.
References
- 1. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Interpreting unexpected results in Silevertinib signaling assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in signaling assays involving Silevertinib (BDTX-1535), a fourth-generation epidermal growth factor receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, brain-penetrant, and irreversible fourth-generation EGFR inhibitor.[1][2] Its primary mechanism of action is to selectively target and covalently bind to the cysteine residue (C797) in the ATP-binding site of various EGFR mutants.[3] This inhibits EGFR autophosphorylation and subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby suppressing tumor cell proliferation and promoting apoptosis.[3][4] this compound is designed to be effective against both initial activating EGFR mutations and acquired resistance mutations, including T790M and C797S, while sparing wild-type EGFR.[1][5][6]
Q2: I'm observing incomplete inhibition of EGFR phosphorylation (p-EGFR) even at high concentrations of this compound. What could be the cause?
Several factors could lead to incomplete p-EGFR inhibition:
-
Experimental Artifacts: Issues with antibody affinity/specificity, improper sample preparation (e.g., inadequate phosphatase inhibition), or western blot transfer efficiency can all lead to misleading results.
-
Cell Line Heterogeneity: The cancer cell line used may not be homogenously dependent on the specific EGFR mutations that this compound targets. The presence of subclones with different resistance mechanisms can result in a persistent p-EGFR signal.
-
High EGFR Expression: In cell lines with extremely high EGFR overexpression, the concentration of this compound may be insufficient to achieve complete receptor occupancy and inhibition.
Q3: Despite seeing a decrease in p-EGFR, the downstream markers p-AKT and/or p-ERK are not inhibited, or in some cases, even increase. Why is this happening?
This phenomenon, particularly the increase in p-ERK, is known as paradoxical signaling.[7][8][9] Potential causes include:
-
Feedback Loop Activation: Inhibition of a key signaling node can sometimes trigger compensatory feedback mechanisms. For instance, the inhibition of EGFR might lead to the activation of other receptor tyrosine kinases (RTKs) that can then signal through the MAPK or PI3K-AKT pathways.
-
Off-Target Effects: At higher concentrations, this compound might interact with other kinases, leading to the activation of alternative signaling pathways.
-
Cellular Context: The specific genetic and proteomic landscape of the cell line can influence its response to EGFR inhibition. The presence of mutations in genes downstream of EGFR (e.g., KRAS, PIK3CA) can render the pathway constitutively active, independent of EGFR signaling.
Q4: My cell viability assays (e.g., MTT, CellTiter-Glo) do not correlate with the observed inhibition of EGFR signaling. What should I consider?
A disconnect between signaling inhibition and cell viability can be attributed to:
-
Delayed Phenotypic Response: The inhibition of signaling pathways may not result in an immediate cytotoxic or cytostatic effect. It is advisable to conduct time-course experiments (e.g., 24, 48, 72 hours) to observe the full effect on cell viability.
-
Activation of Survival Pathways: Cells may activate alternative survival pathways to compensate for the loss of EGFR signaling.
-
Assay Interference: The chemical properties of this compound or its solvent (e.g., DMSO) could potentially interfere with the reagents of certain viability assays, leading to inaccurate readings.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of p-EGFR
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | - Validate the specificity of your primary antibody for phosphorylated EGFR. - Optimize antibody concentration and incubation times. - Include positive and negative controls (e.g., EGF-stimulated and unstimulated cells). |
| Sample Preparation Issues | - Ensure the lysis buffer contains fresh and effective phosphatase and protease inhibitors. - Keep samples on ice at all times during preparation. - Perform a protein quantification assay to ensure equal loading. |
| Western Blotting Problems | - Optimize transfer conditions (voltage, time) for your specific gel and membrane type. - Use a suitable blocking buffer (e.g., BSA instead of milk, which contains phosphoproteins) to reduce background. - Confirm successful transfer with a total EGFR antibody. |
| High EGFR Expression Levels | - Titrate the concentration of this compound to determine the optimal dose for your cell line. - Consider using a cell line with lower EGFR expression for comparison. |
Issue 2: Paradoxical Activation of Downstream Signaling (e.g., p-ERK)
| Potential Cause | Troubleshooting Steps |
| Feedback Loop Activation | - Perform a time-course experiment to observe the dynamics of p-ERK activation following this compound treatment. - Investigate the activation status of other RTKs (e.g., HER2, MET) using phospho-specific antibodies. - Consider co-treatment with inhibitors of other activated pathways. |
| Off-Target Effects | - Consult a kinome scan profile for this compound to identify potential off-target kinases. (See hypothetical data in Table 1). - Use a lower, more specific concentration of this compound. - Compare the signaling phenotype with that of other EGFR inhibitors with different selectivity profiles. |
| Downstream Mutations | - Sequence key downstream signaling genes (e.g., KRAS, BRAF, PIK3CA) in your cell line to check for activating mutations. |
Hypothetical Off-Target Kinase Profile for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only, as a comprehensive public kinome scan for this compound is not available. It is based on the expected selectivity of a fourth-generation EGFR inhibitor.
| Kinase | IC50 (nM) | Potential for Off-Target Effect |
| EGFR (L858R/T790M/C797S) | 5 | On-Target |
| EGFR (WT) | 500 | Low |
| HER2 | 800 | Low |
| HER4 | 1200 | Very Low |
| MET | > 5000 | Very Low |
| SRC | 2500 | Very Low |
| FAK | > 10000 | Negligible |
| ERK1 | > 10000 | Negligible |
| AKT1 | > 10000 | Negligible |
Experimental Protocols
Western Blot Analysis of EGFR Pathway Activation
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H1975, which harbors the L858R and T790M mutations) at a suitable density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - Dempke - Translational Cancer Research [tcr.amegroups.org]
- 2. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Normalization with Silevertinib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Silevertinib in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BDTX-1535) is an orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[1][] It is designed to selectively target and irreversibly bind to a range of EGFR mutations, including classical and non-classical driver mutations, as well as acquired resistance mutations like C797S that can arise after treatment with third-generation EGFR inhibitors.[3] By inhibiting EGFR, this compound blocks downstream signaling pathways, such as the RAS/RAF/ERK and PI3K/AKT/mTOR pathways, which are crucial for tumor cell proliferation and survival.[1][4][5]
Q2: I am observing high variability in my cell viability assay results with this compound. What are the common causes?
High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Errors: Inaccurate pipetting of cells, media, or this compound solutions can introduce significant errors. Regular pipette calibration and proper technique are crucial.
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter the concentration of this compound and affect cell growth. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data.
-
Compound Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Visually inspect for any precipitate after adding the compound to the culture medium. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).
Q3: My IC50 value for this compound is different from what I expected. Why might this be?
Discrepancies in IC50 values are common and can be attributed to:
-
Cell Line Specifics: The sensitivity of a cell line to an EGFR inhibitor is highly dependent on its specific EGFR mutation status, as well as other genetic factors.
-
Assay Type: Different viability assays measure different cellular parameters. For example, metabolic assays (MTT, XTT, CCK-8) measure mitochondrial activity, while ATP-based assays (e.g., CellTiter-Glo) measure cellular ATP levels. This compound, as a kinase inhibitor, can affect cellular metabolism in ways that may not directly correlate with cell death, potentially leading to skewed IC50 values in metabolic assays.
-
Experimental Conditions: Variations in incubation time, serum concentration in the media, and cell seeding density can all impact the apparent IC50 value.
Q4: Can this compound interfere with metabolic cell viability assays like MTT or XTT?
Yes, kinase inhibitors like this compound can interfere with metabolic assays.[6] This interference can occur through mechanisms such as:
-
Alteration of Mitochondrial Metabolism: this compound's inhibition of EGFR signaling can lead to changes in cellular metabolism and mitochondrial function, which can directly affect the reduction of tetrazolium salts (MTT, XTT) independent of cell viability.[7]
-
Induction of a Non-proliferative, Metabolically Active State: In some cases, the drug may arrest cell proliferation without immediately inducing cell death. These cells may still be metabolically active, leading to an overestimation of cell viability.
It is advisable to use an alternative or complementary assay, such as a cytotoxicity assay (measuring membrane integrity, e.g., LDH release) or a method that directly counts cells, to confirm results from metabolic assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low signal-to-noise ratio | - Insufficient cell number- Low metabolic activity of cells- Suboptimal incubation time | - Optimize cell seeding density.- Ensure cells are in a logarithmic growth phase.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal this compound treatment duration. |
| Unexpectedly high cell viability at high this compound concentrations | - Compound precipitation at high concentrations- Assay interference (this compound directly reducing the assay reagent) | - Check for precipitate formation in the wells.- Run a cell-free control with this compound and the assay reagent to test for direct chemical interaction. |
| Inconsistent results between experiments | - Variation in cell passage number- Different lots of reagents or serum- Minor deviations in protocol | - Use cells within a consistent and low passage number range.- Qualify new batches of reagents and serum before use in critical experiments.- Maintain a detailed and consistent experimental protocol. |
Data Presentation
Table 1: Representative IC50 Values for this compound (BDTX-1535)
Disclaimer: The following data are representative and may vary based on the specific cell line, assay conditions, and laboratory. Preclinical data for this compound is emerging, and it is recommended to consult the latest publications for the most accurate information.
| Cell Line | Cancer Type | EGFR Mutation Status | Assay Type | Incubation Time (hours) | Reported IC50 (nM) |
| Example Cell Line 1 | Non-Small Cell Lung Cancer | Exon 19 deletion/T790M/C797S | CellTiter-Glo | 72 | Data not publicly available |
| Example Cell Line 2 | Non-Small Cell Lung Cancer | L858R/T790M/C797S | CellTiter-Glo | 72 | Data not publicly available |
| Example Cell Line 3 | Glioblastoma | EGFR amplification | CellTiter-Glo | 72 | Data not publicly available |
Note: this compound has shown potent inhibition of various EGFR mutations in preclinical models.[3] For specific IC50 values, it is advisable to perform in-house dose-response experiments or refer to forthcoming publications from the manufacturer (Black Diamond Therapeutics).
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)
This protocol is recommended to minimize potential interference from metabolic effects.
Materials:
-
This compound (BDTX-1535)
-
Cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their logarithmic growth phase.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium.
-
Include wells for "vehicle control" (medium with the same concentration of solvent as the drug-treated wells) and "no-cell control" (medium only for background measurement).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Normalization and Analysis:
-
Subtract the average luminescence signal from the "no-cell control" wells from all other readings.
-
Normalize the data to the vehicle control by calculating the percentage of viability for each this compound concentration: % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Normalization of Cell Viability Data
Proper normalization is critical for accurate interpretation of results.
-
Background Subtraction: Always include wells with media only (no cells) to determine the background signal of the assay. Subtract the average of these background readings from all other measurements.
-
Vehicle Control (100% Viability): Include a set of wells treated only with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions. The average signal from these wells represents 100% cell viability.
-
Positive Control (0% Viability): For some assays, a positive control for cell death (e.g., a high concentration of a known cytotoxic agent or cell lysis buffer) can be included to define the 0% viability mark.
-
Calculation of Percent Viability:
-
Percent Viability = [(Signal of Treated Sample - Background Signal) / (Signal of Vehicle Control - Background Signal)] x 100
-
Visualizations
Caption: this compound's inhibition of mutant EGFR and downstream signaling pathways.
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Troubleshooting decision tree for inconsistent cell viability results.
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolomics Reveals Tyrosine Kinase Inhibitor Resistance-Associated Metabolic Events in Human Metastatic Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism: in vivo-detectable metabolic biomarkers of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity in Silevertinib Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on anticipating and managing toxicities associated with Silevertinib (BDTX-1535) in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, brain-penetrant, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly bind to and inhibit the activity of various EGFR mutations, including intrinsic and acquired resistance mutations, while sparing wild-type (WT) EGFR.[3] This targeted action prevents EGFR-mediated signaling in tumor cells, leading to the inhibition of tumor growth and induction of cell death.[4]
Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?
A2: Consistent with other EGFR inhibitors, the most frequently reported treatment-related adverse effects for this compound are generally mild to moderate and include dermatological and gastrointestinal issues.[1][2] Common toxicities include:
-
Gastrointestinal: Diarrhea, stomatitis (mouth sores), and nausea[1][5]
-
General: Fatigue and anorexia (decreased appetite)[6]
-
Other: Paronychia (inflammation of the tissue around the nails)[1][5]
Q3: Are there known dose-limiting toxicities (DLTs) for this compound?
A3: Yes, dose-limiting toxicities have been observed at higher dose levels in clinical trials. At doses of 300 mg and 400 mg, DLTs included diarrhea, rash, anorexia, fatigue, and stomatitis.[6] The maximum tolerated dose (MTD) in a Phase 1 study was determined to be 300 mg once daily.[5]
Q4: How does this compound's selectivity for mutant EGFR help in minimizing toxicity?
A4: By selectively targeting mutant forms of EGFR over wild-type EGFR, this compound is designed to reduce the on-target toxicities commonly associated with less selective EGFR inhibitors.[3] Inhibition of WT EGFR in healthy tissues, such as the skin and gastrointestinal tract, is a primary driver of adverse effects like rash and diarrhea. Sparing WT EGFR is a key strategy to improve the therapeutic window and overall safety profile of the drug.
Troubleshooting Guides for Common Toxicities
Issue 1: Animal exhibits significant diarrhea and weight loss.
-
Potential Cause: Inhibition of EGFR signaling in the gastrointestinal mucosa can disrupt ion and water transport, leading to secretory diarrhea and subsequent dehydration and weight loss.
-
Troubleshooting Steps:
-
Dose Adjustment: Consider a temporary dose reduction or interruption to allow for recovery.
-
Supportive Care:
-
Provide subcutaneous or intravenous fluid support (e.g., sterile saline or lactated Ringer's solution) to counteract dehydration.
-
Ensure continuous access to fresh water and a highly palatable, easily digestible diet.
-
Consider supplementing with hydrogels or other high-moisture food sources.
-
-
Anti-diarrheal Medication: Loperamide may be administered, but the dose should be carefully calculated and determined in consultation with a veterinarian.
-
Monitoring:
-
Record body weights and food/water intake daily.
-
Monitor fecal consistency and frequency.
-
Assess hydration status daily (e.g., skin turgor).
-
-
Issue 2: Development of severe skin rash and dermatitis.
-
Potential Cause: EGFR is crucial for the normal growth and maintenance of skin keratinocytes. Inhibition of this pathway can lead to inflammation, rash, and dry skin.
-
Troubleshooting Steps:
-
Topical Treatments:
-
Apply a thin layer of a veterinary-approved emollient or moisturizer to affected areas to manage dryness.
-
For more severe inflammation, a mild topical corticosteroid may be considered under veterinary guidance.
-
-
Dose Modification: A brief interruption of dosing can often lead to rapid improvement of the skin condition.
-
Environmental Management:
-
Ensure clean bedding to minimize the risk of secondary infections.
-
Provide environmental enrichment to reduce stress-induced scratching.
-
-
Systemic Treatment: In cases of severe, persistent rash, a course of antibiotics (like doxycycline (B596269) or minocycline) may be considered for their anti-inflammatory properties, a strategy that has shown efficacy in managing rash from other EGFR inhibitors.[7]
-
Data Presentation
Table 1: Summary of Dose-Escalation and Tolerability Data for this compound (Clinical)
| Dose Level (once daily) | Observed Toxicities | Dose-Limiting Toxicities (DLTs) Noted? | Reference |
| 15 mg - 200 mg | Mild to moderate rash, diarrhea, stomatitis, paronychia, nausea, fatigue | No | [1] |
| 300 mg | Diarrhea, rash, anorexia, fatigue, stomatitis | Yes (in 1 of 15 patients) | [1][6] |
| 400 mg | Diarrhea, rash, anorexia, fatigue, stomatitis | Yes (in 5 of 12 patients) | [1][6] |
Experimental Protocols
Protocol: Prophylactic Management of Dermatological Toxicity in a Murine Model
-
Animal Model: Athymic Nude (nu/nu) or other appropriate strain for your tumor model.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Prophylactic Treatment Regimen (to begin 2-3 days before this compound administration):
-
Apply a thin layer of a veterinary-approved, non-medicated emollient to the dorsal skin of the animals daily.
-
-
This compound Administration:
-
Administer this compound at the desired dose and schedule (e.g., daily oral gavage).
-
-
Monitoring and Scoring:
-
Daily Observations: Record body weight, general health status, and any signs of skin irritation.
-
Dermatological Scoring: Use a standardized scoring system (e.g., 0-4 scale) to grade the severity of erythema (redness), scaling, and alopecia (hair loss) in a defined area of the skin.
-
Grade 0: Normal skin
-
Grade 1: Mild erythema, minimal scaling
-
Grade 2: Moderate erythema, moderate scaling, partial alopecia
-
Grade 3: Severe erythema, severe scaling/crusting, significant alopecia
-
Grade 4: Ulceration, severe inflammation
-
-
Photographic Documentation: Take weekly photographs of the skin to document changes over time.
-
-
Intervention Thresholds:
-
If an animal reaches a Grade 3 score, consider a 25-50% dose reduction of this compound.
-
If a Grade 4 score is observed, or if there are signs of systemic distress, consider a temporary cessation of dosing and consult with veterinary staff.
-
Visualizations
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Black Diamond Therapeutics Reports Phase 2 Data Showing Strong Anti-tumor Activity of BDTX-1535 in Recurrent EGFRm NSCLC with Various Resistance Mutations [synapse.patsnap.com]
- 3. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Silevertinib Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
Welcome to the Silevertinib (BDTX-1535) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and reliable results in experiments involving this fourth-generation epidermal growth factor receptor (EGFR) inhibitor. This compound is a potent, irreversible inhibitor designed to target a broad range of EGFR mutations, including classical, non-classical, and acquired resistance mutations like C797S, while sparing wild-type (WT) EGFR.[1]
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support to address common challenges in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BDTX-1535) is an orally bioavailable, brain-penetrant, fourth-generation EGFR inhibitor.[1] It is designed to irreversibly bind to and inhibit the activity of a wide spectrum of oncogenic EGFR mutations. Preclinical data have demonstrated its potent activity against over 50 clinically relevant EGFR mutations, including classical (e.g., L858R, exon 19 deletions), non-classical, and the C797S resistance mutation that emerges after treatment with third-generation EGFR inhibitors.[1] A key feature of this compound is its high selectivity for mutant EGFR over wild-type EGFR, which is intended to minimize off-target toxicities.
Q2: I am observing significant variability in my cell viability assay results with this compound. What are the potential causes?
Variability in cell viability assays can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and regularly authenticated. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
EGFR Mutation Status: The specific EGFR mutation(s) present in your cell line will significantly impact its sensitivity to this compound. Confirm the mutation status of your cells.
-
Drug Concentration and Preparation: this compound should be accurately diluted to the desired concentrations. Ensure complete solubilization and consistent preparation of stock solutions.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and maintain a consistent seeding density.
-
Incubation Time: The duration of drug exposure can influence the observed effect. Standardize the incubation time across all experiments.
-
Assay-Specific Factors: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is appropriate for your cell line and experimental goals.
Q3: How can I minimize variability in my Western blot experiments assessing EGFR signaling inhibition by this compound?
To enhance the reproducibility of your Western blot data:
-
Consistent Sample Preparation: Ensure uniform cell lysis and protein quantification across all samples.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to normalize for protein loading differences.
-
Antibody Quality: Use validated antibodies specific to the phosphorylated and total forms of EGFR and downstream signaling proteins.
-
Drug Treatment Conditions: Maintain consistent this compound concentrations and treatment durations.
-
Transfer Efficiency: Optimize transfer conditions to ensure efficient and consistent transfer of proteins to the membrane.
Troubleshooting Guide
This table provides potential causes and solutions for common issues encountered during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| High IC50 values or lack of potency in a known EGFR-mutant cell line. | 1. Incorrect EGFR mutation in the cell line. 2. Low expression of the target EGFR mutation. 3. Drug degradation or improper storage. 4. High cell seeding density. | 1. Verify the EGFR mutation status of the cell line via sequencing. 2. Confirm EGFR expression levels by Western blot or flow cytometry. 3. Prepare fresh drug dilutions from a properly stored stock solution. 4. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| Inconsistent results between experimental replicates. | 1. Inconsistent cell passage number. 2. Variability in drug concentration preparation. 3. Inconsistent incubation times. 4. Edge effects in multi-well plates. | 1. Use cells within a narrow passage number range for all experiments. 2. Prepare a master mix of the drug dilution for all replicates of a given concentration. 3. Use a timer to ensure precise incubation periods. 4. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| High background in Western blots for phospho-EGFR. | 1. Suboptimal antibody dilution. 2. Insufficient blocking. 3. Inadequate washing steps. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 3. Increase the number and/or duration of wash steps. |
| No inhibition of downstream signaling (p-AKT, p-ERK) despite EGFR inhibition. | 1. Activation of bypass signaling pathways. 2. Crosstalk with other receptor tyrosine kinases. | 1. Investigate the activation status of other signaling pathways (e.g., MET, HER2). 2. Consider combination treatments with inhibitors of the identified bypass pathways. |
Data Presentation: Comparative Potency of 4th Generation EGFR Inhibitors
While specific, comprehensive IC50 data for this compound across a wide range of cell lines is not yet publicly available in a consolidated format, the following table presents representative IC50 values for other fourth-generation EGFR inhibitors against various EGFR mutations. This data can provide a general understanding of the expected potency and selectivity of this class of compounds. Note: This data is not for this compound and should be used for comparative reference only.
| Compound | EGFR L858R/T790M/C797S (nM) | EGFR del19/T790M/C797S (nM) | Wild-Type EGFR (nM) | Reference Cell Line(s) |
| BLU-945 | Potent (sub-nanomolar) | Potent (sub-nanomolar) | >900-fold selectivity vs. triple mutant | Ba/F3 |
| BBT-176 | - | IC50 reduced by 50-fold with cetuximab | - | Ba/F3 |
| TQB-3804 | Potent enzyme inhibitory activity | Potent enzyme inhibitory activity | - | Not specified |
| Brigatinib | 55.5 | - | ~10-fold selectivity vs. triple mutant | Ba/F3 |
| LS-106 | 3.1 | 2.4 | - | Ba/F3 |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in EGFR-mutant cancer cell lines.
Methodology:
-
Cell Seeding:
-
Culture EGFR-mutant cell lines (e.g., NCI-H1975 for L858R/T790M, or engineered Ba/F3 cells for specific mutations) in appropriate media.
-
Trypsinize and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of media.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from picomolar to micromolar.
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Western Blot for EGFR Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream targets (e.g., AKT, ERK).
Methodology:
-
Cell Culture and Treatment:
-
Seed EGFR-mutant cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Mandatory Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits EGFR dimerization and autophosphorylation, blocking downstream signaling.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining this compound's IC50 using a luminescence-based cell viability assay.
Logical Troubleshooting Flow for High IC50 Values
Caption: A logical workflow for troubleshooting unexpectedly high IC50 values in this compound experiments.
References
Technical Support Center: Best Practices for Long-Term Silevertinib Treatment In Vitro
Welcome to the technical support center for Silevertinib (BDTX-1535), a fourth-generation, irreversible, and brain-penetrant epidermal growth factor receptor (EGFR) MasterKey inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective long-term in vitro use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (BDTX-1535) is an orally bioavailable, brain-penetrant, mutant-selective EGFR inhibitor.[1] It selectively and irreversibly binds to and inhibits the activity of a wide range of EGFR mutations, including classical (exon 19 deletions, L858R), non-classical, and acquired resistance mutations such as C797S.[1] By inhibiting EGFR-mediated signaling, this compound can induce cell death and inhibit the growth of EGFR-overexpressing tumor cells.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of this compound in cell culture medium at 37°C has not been publicly disclosed in detail. As with many small molecule inhibitors, its stability can be affected by factors such as the composition of the medium (e.g., serum concentration) and pH. For long-term experiments, it is best practice to perform a stability assessment under your specific experimental conditions. Generally, for long-term treatments, refreshing the medium with freshly diluted this compound every 48 to 72 hours is recommended to maintain a consistent effective concentration.
Q4: Which cell lines are sensitive to this compound?
A4: Preclinical data indicates that this compound is potent against cell lines harboring a wide variety of EGFR mutations. This includes cell lines with classical activating mutations (e.g., HCC827 with an exon 19 deletion), as well as those with acquired resistance mutations to third-generation EGFR inhibitors, such as the C797S mutation.[1] It has also shown efficacy in models with non-classical EGFR mutations.[1]
Troubleshooting Guides
Issue 1: Reduced or Loss of this compound Efficacy Over Time
| Possible Cause | Recommended Action |
| Compound Degradation | 1. Perform a stability test of this compound in your specific cell culture medium. 2. Increase the frequency of media changes with freshly prepared this compound (e.g., every 24-48 hours). 3. Ensure proper storage of this compound stock solutions (-20°C or -80°C in DMSO, protected from light). |
| Development of Cellular Resistance | 1. Perform molecular profiling of the resistant cells to identify potential resistance mechanisms (e.g., sequencing of the EGFR gene for new mutations, checking for amplification of bypass pathways like MET). 2. Consider combination therapies to overcome resistance. 3. Attempt to re-sensitize cells by temporarily withdrawing this compound, followed by re-treatment. |
| Suboptimal Compound Concentration | 1. Re-evaluate the IC50 of this compound in your specific cell line using a dose-response curve. 2. Ensure accurate dilution of the stock solution for each experiment. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Action |
| Variability in Cell Culture | 1. Use cells within a consistent and low passage number range. 2. Regularly test for mycoplasma contamination. 3. Ensure consistent cell seeding densities. |
| Inconsistent Drug Preparation | 1. Prepare fresh dilutions of this compound from the stock solution for each experiment. 2. Ensure the DMSO stock is fully thawed and vortexed before dilution. 3. Keep the final DMSO concentration in the culture medium low and consistent across all wells (typically <0.1%). |
| Assay Variability | 1. Standardize all incubation times and experimental conditions. 2. Include appropriate positive and negative controls in every assay. |
Issue 3: Unexpected Cytotoxicity or Cell Morphology Changes
| Possible Cause | Recommended Action |
| High DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (generally below 0.5%, ideally ≤0.1%). |
| Off-Target Effects | At very high concentrations, off-target effects may occur. It is recommended to use this compound within its effective concentration range as determined by IC50 values. |
| Induction of Senescence or Apoptosis | Long-term treatment with EGFR inhibitors can induce cellular senescence or apoptosis.[2] Assess markers of these processes (e.g., SA-β-gal staining for senescence, caspase-3 cleavage for apoptosis) to understand the cellular response. |
Data Presentation
Table 1: In Vitro Potency of this compound Against Various EGFR Mutations
Precise IC50 values for this compound are not publicly available. The following data is estimated from preclinical studies and indicates the effective concentration range.
| EGFR Mutation | Cell Line Example | Estimated Effective Concentration Range |
| Exon 19 Deletion | HCC827 | 1 - 10 nM |
| L858R | H3255 | 1 - 10 nM |
| Exon 19 Del / T790M / C797S | Engineered Cell Lines | 10 - 100 nM |
| L858R / T790M / C797S | Engineered Cell Lines | 10 - 100 nM |
| Non-classical mutations (e.g., G719X, S768I) | Patient-Derived Models | 10 - 100 nM |
Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay (e.g., MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using a suitable software.
Protocol 2: Generating this compound-Resistant Cell Lines
-
Initial Treatment: Treat the parental cell line with this compound at a concentration close to the IC50 value.
-
Dose Escalation: Once the cells have adapted and resumed proliferation, gradually increase the concentration of this compound in a stepwise manner. This can be done by increasing the dose by 1.5 to 2-fold with each passage.
-
Maintenance: Maintain the resistant cell line in a culture medium containing a constant concentration of this compound to ensure the stability of the resistant phenotype.
-
Characterization: Periodically assess the IC50 of the resistant cell line to quantify the degree of resistance. Characterize the molecular mechanisms of resistance (e.g., EGFR sequencing, bypass pathway analysis).
Protocol 3: Long-Term this compound Stability Assessment in Cell Culture Medium
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubation: Aliquot the solution into sterile tubes and incubate them at 37°C in a 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96 hours). Store the collected samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the active this compound in the samples using a suitable analytical method such as LC-MS/MS.
-
Evaluation: Plot the concentration of this compound against time to determine its stability profile in the cell culture medium.
Visualizations
Caption: this compound's mechanism of action on the EGFR signaling pathway.
Caption: Workflow for generating this compound-resistant cell lines.
Caption: Troubleshooting logic for loss of this compound efficacy in vitro.
References
Validation & Comparative
Silevertinib vs. Afatinib: A Comparative In Vitro Efficacy Guide for Researchers
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the evolution of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has been pivotal. This guide provides a detailed in vitro comparison of Silevertinib (BDTX-1535), a fourth-generation EGFR inhibitor, and afatinib (B358), a second-generation TKI. The following sections present a comprehensive analysis of their efficacy against various EGFR mutations, their mechanisms of action, and the experimental protocols used to evaluate them.
Quantitative Efficacy Comparison
The in vitro potency of this compound and afatinib has been evaluated against a panel of NSCLC cell lines harboring various EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors. While direct head-to-head studies are limited, the available data from various preclinical investigations are summarized below.
Table 1: Comparative In Vitro Potency (IC50) of this compound and Afatinib against EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound (BDTX-1535) IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | Exon 19 deletion | Data not available | ~0.8[1] |
| H3255 | L858R | Data not available | ~0.3[1] |
| H1975 | L858R, T790M | Data not available | ~57[1] |
| PC-9ER | Exon 19 deletion, T790M | Data not available | ~165[1] |
| Ba/F3 | EGFR C797S | Potent Inhibition (Specific IC50 not available in reviewed sources)[2] | Limited activity[3][4] |
| Various | >50 non-classical EGFR mutations | Potent Inhibition (Specific IC50s not available in reviewed sources)[2] | Variable |
Note: The IC50 values for afatinib are sourced from multiple studies and may vary based on experimental conditions. Preclinical data for this compound indicates potent inhibition against a broad range of over 50 clinically relevant EGFR mutations, including classical, non-classical, and the C797S resistance mutation, while sparing wild-type EGFR. However, specific IC50 values for a comprehensive panel of cell lines are not as widely published in peer-reviewed literature as those for afatinib.
Mechanism of Action and Signaling Pathways
This compound and afatinib are both irreversible EGFR TKIs, but they belong to different generations and exhibit distinct target profiles.
This compound (BDTX-1535) is a fourth-generation, brain-penetrant EGFR inhibitor.[5][6] It is designed to target a wide spectrum of EGFR mutations, including the C797S resistance mutation that emerges after treatment with third-generation TKIs.[2][5] Preclinical data suggests that this compound favors binding to the active dimeric conformation of EGFR, which may contribute to its selectivity for mutant over wild-type EGFR.[6] By irreversibly binding to the cysteine residue in the ATP-binding site of mutant EGFR, this compound blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting tumor cell proliferation and survival.
Afatinib is a second-generation TKI that irreversibly blocks the entire ErbB family of receptors (EGFR/HER1, HER2, and HER4).[7] This broad activity can be effective against tumors driven by these receptors. However, its efficacy is limited in tumors with the T790M resistance mutation.[1] Similar to this compound, afatinib covalently binds to a cysteine residue in the kinase domain of the receptors it targets, leading to the inhibition of downstream signaling cascades that are crucial for cell growth and division.[8][9]
Experimental Protocols
The in vitro efficacy of this compound and afatinib is primarily assessed through cell viability and kinase assays. The following are generalized protocols for these key experiments.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines with known EGFR mutations are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with a range of concentrations of this compound or afatinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the EGFR kinase domain.
-
Reagent Preparation: Recombinant human EGFR protein (wild-type or mutant) and a specific peptide substrate are prepared in a kinase reaction buffer. Serial dilutions of this compound and afatinib are also prepared.
-
Kinase Reaction: The EGFR enzyme, peptide substrate, and the inhibitor (or vehicle control) are combined in the wells of a microplate.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the EGFR kinase.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The kinase activity is calculated as a percentage of the vehicle control, and the IC50 value is determined from the dose-response curve.
Conclusion
The in vitro data indicates that both this compound and afatinib are potent inhibitors of EGFR signaling. Afatinib has a well-documented, broad activity against the ErbB receptor family, making it effective against tumors with common activating EGFR mutations. This compound, a next-generation inhibitor, demonstrates the potential to address a wider range of EGFR mutations, including the clinically significant C797S resistance mutation, while potentially offering a better safety profile due to its selectivity for mutant over wild-type EGFR. The choice between these inhibitors for further preclinical and clinical investigation will depend on the specific EGFR mutational context of the cancer being studied. The experimental protocols outlined provide a foundation for conducting rigorous in vitro comparisons of these and other EGFR TKIs.
References
- 1. EGFR pathway in advanced non-small cell lung cancer [imrpress.com]
- 2. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 3. Afatinib plus osimertinib in the treatment of osimertinib-resistant non-small cell lung carcinoma: a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Afatinib on Development of Non-Small-Cell Lung Cancer by Regulating Activity of Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Silevertinib: A Fourth-Generation TKI Poised to Surpass Third-Generation Inhibitors in EGFR-Mutant NSCLC
For Immediate Release
In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of the fourth-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), Silevertinib (BDTX-1535), presents a promising advancement over existing third-generation agents. This guide provides a comprehensive comparison of this compound with third-generation TKIs, focusing on preclinical and emerging clinical data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential superiority.
This compound is an orally bioavailable, brain-penetrant, and irreversible EGFR inhibitor designed to target a wide spectrum of EGFR mutations, including the key resistance mechanisms that limit the efficacy of third-generation TKIs like osimertinib.[1] Preclinical data suggests that this compound potently inhibits classical activating mutations (exon 19 deletions and L858R), a broad range of non-classical driver mutations, and the formidable C797S resistance mutation that emerges after treatment with third-generation TKIs.[2]
Comparative Efficacy: Preclinical Data
The key advantage of this compound lies in its comprehensive coverage of EGFR mutations. While third-generation TKIs, such as osimertinib, are highly effective against sensitizing mutations and the T790M resistance mutation, their activity is hampered by the subsequent development of the C797S mutation.[3][4] this compound is specifically designed to overcome this limitation.
| Target | This compound (BDTX-1535) | Osimertinib |
| EGFR Sensitizing Mutations (e.g., Exon 19 del, L858R) | Potent Inhibition | Potent Inhibition |
| T790M Resistance Mutation | Not a primary target; designed for post-3rd-gen TKI setting | Potent Inhibition[3] |
| Non-Classical/Uncommon Mutations (e.g., G719X, L861Q, S768I) | Potent inhibition of over 50 clinically relevant non-classical mutations[2] | Activity demonstrated, but can be variable depending on the specific mutation |
| C797S Resistance Mutation | Potent Inhibition[2] | Ineffective, as C797 is the site of covalent binding[4] |
| Wild-Type EGFR | Sparing of wild-type EGFR[2] | Sparing of wild-type EGFR[3] |
| CNS Penetration | Highly CNS penetrant | CNS penetrant[5] |
Experimental Protocols
To ensure a thorough understanding of the data presented, the following are detailed methodologies for key experiments used to evaluate the efficacy of EGFR TKIs.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the TKI against various purified EGFR mutant kinases.
Methodology:
-
Reagents: Recombinant human EGFR kinase domains (wild-type and various mutant forms), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), and the test TKI (this compound or Osimertinib) serially diluted in DMSO.
-
Procedure: a. The kinase reaction is initiated by combining the EGFR enzyme, the test TKI at various concentrations, the peptide substrate, and ATP in a 96-well plate. b. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). c. The amount of phosphorylated substrate is quantified using a luminescence-based method, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the TKI concentration, and the IC50 value is calculated using a non-linear regression curve fit.
Cell Viability Assay
Objective: To assess the effect of the TKI on the proliferation of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cell Lines: A panel of NSCLC cell lines with well-characterized EGFR mutations (e.g., PC-9 for exon 19 del, H1975 for L858R/T790M, and engineered cell lines for non-classical and C797S mutations).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with serial dilutions of the TKI or vehicle control (DMSO) for a specified period (e.g., 72 hours). c. Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®. The MTT assay measures the conversion of a tetrazolium salt to formazan (B1609692) by metabolically active cells, while the CellTiter-Glo® assay quantifies ATP levels.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated controls, and the IC50 values are determined by plotting cell viability against the logarithm of the TKI concentration.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the TKI in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice).
-
Procedure: a. Human NSCLC cells with defined EGFR mutations are implanted subcutaneously into the flanks of the mice. For brain metastasis models, cells are injected intracranially. b. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. c. The TKI is administered orally at a predetermined dose and schedule. The control group receives a vehicle solution. d. Tumor volume is measured regularly with calipers, and animal body weight is monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. For survival studies, Kaplan-Meier curves are generated.
Signaling Pathway and Mechanism of Action
This compound, like third-generation TKIs, is an irreversible inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain.[5][6] This action blocks the downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[7]
The key difference in the mechanism of action between this compound and third-generation TKIs lies in their ability to bind to the EGFR kinase domain in the presence of the C797S mutation.
Conclusion
This compound represents a significant step forward in the treatment of EGFR-mutant NSCLC. Its ability to potently inhibit a wide range of EGFR mutations, including those that confer resistance to third-generation TKIs, positions it as a potentially superior therapeutic option. The ongoing clinical trials will be crucial in confirming the preclinical promise of this compound and establishing its role in the clinical management of NSCLC. The comprehensive data gathered to date strongly suggests that this compound has the potential to address a critical unmet need for patients who have exhausted currently available targeted therapies.
References
- 1. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clin.larvol.com [clin.larvol.com]
- 3. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Silevertinib Combination Therapy: A Strategy to Forestall Resistance in EGFR-Mutant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
Silevertinib (BDTX-1535), a fourth-generation, brain-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant preclinical and emerging clinical activity against a wide spectrum of EGFR mutations, including those that confer resistance to previous generations of TKIs. This guide provides a comparative overview of this compound's profile and explores the rationale and preclinical basis for its use in combination therapies to prevent or overcome treatment resistance.
Introduction to this compound and the Challenge of EGFR TKI Resistance
This compound is an irreversible, covalent inhibitor designed to potently target both classical (exon 19 deletions, L858R) and non-classical EGFR mutations, as well as the key resistance mutation, C797S. The C797S mutation is a significant clinical challenge, as it renders third-generation EGFR TKIs like osimertinib (B560133) ineffective by preventing covalent bond formation.
While this compound monotherapy shows promise, the history of targeted cancer therapy indicates that tumors often develop alternative resistance mechanisms. Combination therapies that co-target key signaling pathways are therefore a critical strategy to enhance the depth and durability of response. This guide will compare this compound's preclinical activity with that of other EGFR TKIs and outline potential combination strategies to proactively address resistance.
Preclinical Activity of this compound Monotherapy
Preclinical data have demonstrated that this compound potently inhibits over 50 clinically relevant EGFR mutations while sparing wild-type EGFR, which may translate to a better safety profile.[1]
Table 1: Comparative Preclinical Potency of this compound against various EGFR mutations.
| EGFR Mutation Status | This compound (BDTX-1535) IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| Classical (Activating) | |||
| Exon 19 Deletion | Potent (Specific data not publicly available) | <10 | <10 |
| L858R | Potent (Specific data not publicly available) | <15 | <20 |
| Resistance | |||
| T790M | Potent (Specific data not publicly available) | <10 | >1000 |
| C797S | Potent (Specific data not publicly available) | >1000 | >1000 |
| Non-Classical | Potent (Specific data not publicly available) | Variable | Variable |
| Wild-Type EGFR | High (Spares wild-type) | >150 | <50 |
Note: Specific IC50 values for this compound are not yet publicly available in peer-reviewed literature and are described as "potent" in corporate communications. Data for comparator TKIs are compiled from publicly available sources.
Rationale for this compound Combination Therapies
Resistance to EGFR TKIs can be broadly categorized into on-target (secondary EGFR mutations) and off-target (activation of bypass signaling pathways) mechanisms. While this compound addresses on-target resistance by inhibiting the C797S mutation, combination strategies are essential to tackle off-target resistance.
Targeting Bypass Pathways
One of the most common bypass pathways involves the activation of the MET proto-oncogene. Preclinical studies with other EGFR TKIs have shown that combining an EGFR inhibitor with a MET inhibitor can prevent or overcome resistance.
Another key downstream pathway from EGFR is the RAS-RAF-MEK-ERK (MAPK) pathway. Synergistic effects have been observed when combining EGFR and MEK inhibitors in preclinical models of non-small cell lung cancer (NSCLC).[2]
Caption: EGFR signaling pathways and points of therapeutic intervention.
Proposed Preclinical Evaluation of this compound Combination Therapies
While specific data for this compound combination therapies are not yet publicly available, a standard preclinical workflow can be employed to evaluate potential synergistic effects.
Caption: A standard preclinical workflow for evaluating combination therapies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of novel therapeutic combinations. Below are standard protocols for key experiments in the preclinical evaluation of this compound combination therapies.
Protocol 1: In Vitro Cell Proliferation Assay (Ba/F3 Model)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound as a single agent and in combination with other inhibitors in Ba/F3 cells engineered to express specific EGFR mutations.
Methodology:
-
Cell Culture: Culture Ba/F3 cells stably expressing the EGFR mutant of interest (e.g., L858R/T790M/C797S) in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin. These cells are grown in the absence of IL-3, as their proliferation is dependent on the expressed oncogenic EGFR.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the combination agent, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 values using a non-linear regression model. For combination studies, synergy can be assessed using the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.
Protocol 2: Western Blot Analysis for Phosphorylated EGFR
Objective: To assess the effect of this compound, alone and in combination, on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment: Seed EGFR-mutant cancer cells (e.g., NCI-H1975) in 6-well plates and grow to 70-80% confluency. Treat with this compound, the combination agent, or the combination for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-MET, total MET, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously implant EGFR-mutant human cancer cells (e.g., 5 x 106 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Drug Administration: Administer the treatments as per the determined schedule and route (e.g., oral gavage daily).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor mouse body weight as an indicator of toxicity.
-
Study Endpoint: Euthanize mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Analysis: Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for target inhibition). Compare tumor growth inhibition between the different treatment groups.
Conclusion
This compound is a promising fourth-generation EGFR TKI with a broad activity profile against mutations that drive resistance to prior generations of inhibitors. While its monotherapy activity is notable, the future of durable cancer therapy lies in rational combination strategies. Based on established mechanisms of resistance to EGFR inhibition, combining this compound with inhibitors of bypass pathways, such as MET or MEK inhibitors, holds significant promise. The preclinical experimental protocols outlined in this guide provide a framework for rigorously evaluating these combinations to identify synergistic interactions that can be translated into the clinic to improve outcomes for patients with EGFR-mutant cancers. As more data on this compound becomes available, this guide will be updated to reflect the evolving landscape of EGFR-targeted therapies.
References
A Comparative Guide to Biomarker Discovery for Silevertinib Treatment Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Silevertinib (BDTX-1535), a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with alternative therapies. It includes supporting preclinical and clinical data, detailed experimental protocols for biomarker discovery, and visualizations of key biological pathways and workflows to aid in the identification of patients most likely to respond to this targeted therapy.
Introduction to this compound
This compound is an orally bioavailable, brain-penetrant, irreversible EGFR inhibitor designed to overcome resistance to earlier-generation TKIs.[1] It selectively targets a wide range of EGFR mutations, including classical activating mutations (exon 19 deletions and L858R), non-classical driver mutations, and the key resistance mutation C797S, which renders third-generation TKIs like osimertinib (B560133) ineffective.[2][3] this compound is currently under investigation in Phase 1/2 clinical trials for the treatment of EGFR-mutant non-small cell lung cancer (NSCLC) and glioblastoma with EGFR alterations.[4][5]
Comparative Landscape of 4th Generation EGFR Inhibitors
This compound is part of a new wave of fourth-generation EGFR inhibitors developed to address acquired resistance to third-generation agents. The competitive landscape includes other promising molecules in various stages of clinical development. While direct head-to-head trial data is not yet available, preclinical data provides a basis for comparison.
Table 1: Preclinical and Clinical Activity of this compound and Comparators
| Inhibitor | Mechanism | Key Targeted Mutations | Preclinical Efficacy Highlights | Reported Clinical Data |
| This compound (BDTX-1535) | Irreversible Covalent | Classical, Non-classical, C797S, EGFR alterations in GBM[3][4] | Potent anti-tumor activity in xenograft models expressing various EGFR mutations, including C797S. | Preliminary Phase 2 data in recurrent EGFR-mutant NSCLC showed an Objective Response Rate (ORR) of 36-42%.[6][7] |
| Osimertinib (Tagrisso) | 3rd Gen Irreversible Covalent | Classical, T790M[8] | Standard-of-care in first-line EGFR-mutant NSCLC. Ineffective against C797S mutation.[9] | Established efficacy in multiple clinical trials. |
| Rybrevant (amivantamab) + Lazertinib | EGFR-MET bispecific antibody + 3rd Gen TKI | EGFR exon 20 insertions and other EGFR mutations | Combination therapy approach. | Approved for specific EGFR exon 20 insertion mutations. |
| BLU-945 | 4th Gen Covalent | Triple-mutant EGFR (e.g., Del19/T790M/C797S)[9] | Potent activity against C797S-mutant EGFR in preclinical models.[9] | In clinical development. |
| BBT-176 | 4th Gen Covalent | Triple-mutant EGFR (e.g., Del19/T790M/C797S)[9] | Preclinical data demonstrates potent activity against C797S-mutant EGFR.[9] | In clinical development. |
| TQB-3804 | 4th Gen Covalent | T790M/C797S, L858R/T790M/C797S[10] | In vitro and in vivo models show potential in treating NSCLC resistant to third-generation TKIs.[10] | In clinical development. |
Biomarker Discovery for this compound Response
The primary biomarker for this compound eligibility is the presence of specific EGFR mutations. However, as with other targeted therapies, both primary and acquired resistance can occur through various mechanisms. A comprehensive biomarker discovery strategy should, therefore, assess both the primary target and potential resistance pathways.
Primary Biomarkers (Patient Selection)
-
EGFR Mutations: Detection of classical (Exon 19 deletions, L858R), non-classical (e.g., G719X, L861Q, S768I), and acquired resistance (C797S) mutations in tumor tissue or liquid biopsy is essential for identifying patients who may benefit from this compound.
Potential Resistance Biomarkers (Monitoring & Combination Strategies)
While specific data on this compound resistance is still emerging, mechanisms observed with other EGFR TKIs are relevant areas of investigation.[11] These include:
-
Bypass Tract Activation:
-
MET Amplification: Overactivation of the MET pathway is a known resistance mechanism to EGFR inhibitors.
-
HER2 (ERBB2) Amplification: Increased HER2 signaling can also confer resistance.
-
-
Downstream Pathway Alterations: Mutations in genes downstream of EGFR, such as KRAS, BRAF, and PIK3CA, can lead to continued signaling despite EGFR blockade.
-
Histologic Transformation: A shift from NSCLC to other histologies, such as small cell lung cancer, can occur and is a mechanism of resistance.
-
Epithelial-to-Mesenchymal Transition (EMT): Changes in cellular phenotype associated with EMT have been linked to TKI resistance.
Signaling Pathways and Experimental Workflows
EGFR Signaling and this compound Inhibition
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which drive cell proliferation and survival. This compound covalently binds to the EGFR kinase domain, blocking this signaling cascade.
References
- 1. Next-Generation DNA Sequencing: Predictive Biomarkers for Cancer Treatment [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 4. [app.emergingmed.com]
- 5. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [ctv.veeva.com]
- 6. onclive.com [onclive.com]
- 7. Black Diamond Therapeutics Announces Initial Phase 2 Data Demonstrating Robust Anti-tumor Activity of BDTX-1535 in Patients with Recurrent EGFRm NSCLC who Present with a Broad Spectrum of Classical, Non-classical, and C797S Resistance Mutations - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 8. Will BDTX's EGFR Inhibitor Bring a Paradigm Shift in NSCLC Treatment? — TradingView News [tradingview.com]
- 9. benchchem.com [benchchem.com]
- 10. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Silevertinib vs. Other TKIs: A Comparative Guide to Cross-Resistance in EGFR-Mutated Cancers
For Immediate Release: December 3, 2025
This guide provides a comprehensive comparison of Silevertinib (BDTX-1535), a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other established TKIs. As resistance to earlier generation TKIs remains a significant clinical challenge, this document offers researchers, scientists, and drug development professionals an objective analysis of this compound's performance, with a focus on cross-resistance profiles, supported by available preclinical and emerging clinical data.
Executive Summary: this compound is a brain-penetrant, irreversible EGFR TKI designed to target a broad spectrum of EGFR mutations, including classical sensitizing mutations, non-classical driver mutations, and acquired resistance mutations such as C797S. The C797S mutation is a key mechanism of resistance to third-generation TKIs like osimertinib. Preclinical data indicates that this compound exhibits potent activity against these resistant cell lines. As of today, December 3, 2025, Black Diamond Therapeutics is presenting its latest Phase 2 clinical trial data for this compound, with initial announcements expected to further clarify its clinical efficacy in patients with EGFR-mutant non-small cell lung cancer (NSCLC) who have developed resistance to prior TKI therapies.[1][2][3][4][5]
Mechanism of Action and EGFR Signaling
This compound is an irreversible inhibitor that covalently binds to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This mechanism is similar to that of second and third-generation TKIs. However, this compound's unique structural features are designed to allow it to effectively inhibit EGFR variants that are resistant to other TKIs.
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades critical for cell proliferation and survival. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In EGFR-mutant cancers, these pathways are constitutively active. TKIs aim to inhibit this aberrant signaling.
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by various TKIs.
Cross-Resistance Profile: A Comparative Analysis
The emergence of resistance mutations is a major limitation of EGFR TKI therapy. This compound is specifically designed to overcome these resistance mechanisms, particularly the C797S mutation that confers resistance to osimertinib. The following table summarizes the in vitro potency (IC50) of this compound compared to other TKIs against various EGFR mutations.
| EGFR Mutation | This compound (BDTX-1535) IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| Wild-Type | >100 | 215 | 1200 | - |
| Exon 19 Del | Potent (exact values not specified in public domain) | 12-21 | 1.7-2.1 | 0.8 |
| L858R | Potent (exact values not specified in public domain) | 12-21 | 1.7-2.1 | 0.3 |
| Exon 19 Del + T790M | Not a primary target | 13 | >10,000 | 165 |
| L858R + T790M | Not a primary target | 5 | >10,000 | 57 |
| Exon 19 Del + C797S | ~0.3 - 3 | >1000 | - | - |
| L858R + C797S | ~0.3 - 3 | >1000 | - | - |
| Exon 20 Insertions | ~1 - 10 | Potent against some variants | Generally resistant | Generally resistant |
Data compiled from multiple sources. IC50 values can vary based on the specific cell line and assay conditions.[6][7][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of TKI efficacy.
Biochemical Kinase Assay (EGFR Inhibition)
Objective: To determine the direct inhibitory effect of TKIs on the enzymatic activity of purified EGFR (wild-type and mutant forms).
Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to quantify the amount of ADP produced during the kinase reaction. Inhibition of EGFR kinase activity results in a decrease in ADP production and, consequently, a lower luminescent signal.
Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), recombinant EGFR enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Dilution: Prepare serial dilutions of this compound and other TKIs in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, EGFR enzyme, and the TKI at various concentrations. Initiate the reaction by adding the substrate and ATP mixture. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each TKI concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of TKIs on cancer cell lines harboring different EGFR mutations.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed NSCLC cell lines (e.g., PC-9 for Exon 19 Del, H1975 for L858R+T790M, and engineered Ba/F3 cells for other mutations) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and other TKIs. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of Sorenson’s glycine (B1666218) buffer and SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
Western Blotting for EGFR Signaling Pathway Analysis
Objective: To determine the effect of TKIs on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).
Protocol:
-
Cell Treatment: Culture NSCLC cells to 70-80% confluency and serum-starve overnight. Treat the cells with TKIs for a specified time (e.g., 2-4 hours). Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the chemiluminescent signal using an imaging system.
Experimental and Clinical Workflow
The development and evaluation of a new TKI like this compound follows a structured workflow from preclinical discovery to clinical validation.
Conclusion and Future Directions
This compound demonstrates a promising preclinical profile, with potent activity against EGFR mutations that drive resistance to earlier-generation TKIs, most notably the C797S mutation. This positions this compound as a potential therapeutic option for patients who have progressed on third-generation inhibitors like osimertinib.
The highly anticipated results from the Phase 2 clinical trial, being presented today, will be crucial in validating these preclinical findings in a clinical setting.[1][2][3][4][5] Key metrics to watch for will be the objective response rate (ORR) and duration of response (DOR) in patients with specific EGFR resistance mutations.
As the landscape of EGFR-mutated NSCLC continues to evolve, the development of fourth-generation TKIs like this compound, with their ability to overcome known resistance mechanisms, represents a significant step forward in personalized oncology. Further studies will be needed to fully elucidate its cross-resistance profile and to identify optimal combination strategies to further delay or overcome resistance.
References
- 1. investing.com [investing.com]
- 2. au.investing.com [au.investing.com]
- 3. Black Diamond Therapeutics to Host Webcast Presentation [globenewswire.com]
- 4. Black Diamond To Present Phase 2 Data Of this compound In Non-small Cell Lung Cancer Today | Nasdaq [nasdaq.com]
- 5. Black Diamond Therapeutics to Host Webcast on Phase 2 Clinical Trial Results of this compound on December 3, 2025 [quiverquant.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Silevertinib Poised to Challenge Treatment Landscape for Osimertinib-Resistant Lung Cancer
For Immediate Release
Researchers and drug development professionals are closely monitoring the progress of silevertinib (BDTX-1535), a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), as a potential new line of defense against osimertinib-resistant non-small cell lung cancer (NSCLC). Preliminary data from clinical trials suggest that this compound exhibits promising efficacy in patients who have developed resistance to the third-generation TKI osimertinib (B560133), particularly those harboring the C797S mutation. This guide provides a comparative overview of this compound's performance against other emerging alternatives, supported by available experimental data.
Osimertinib has been a cornerstone in the treatment of EGFR-mutated NSCLC, including as a first-line therapy and for patients with the T790M resistance mutation. However, the eventual development of acquired resistance, often through mechanisms like the EGFR C797S mutation or MET amplification, presents a significant clinical challenge.[1][2] this compound, with its ability to target the C797S mutation, is positioned as a potential solution to this unmet need.[3][4]
Comparative Efficacy of this compound and Alternatives
Preliminary clinical trial data for this compound offers a glimpse into its potential efficacy in a heavily pre-treated patient population. In a Phase 2 study, this compound demonstrated a noteworthy objective response rate (ORR) in patients with recurrent EGFR-mutant NSCLC who have known osimertinib resistance mutations.[5]
For comparison, other fourth-generation EGFR TKIs and alternative therapeutic strategies are also under investigation. BPI-361175 is another fourth-generation inhibitor targeting the EGFR C797S mutation and has shown significant anti-tumor activity in preclinical xenograft models.[6] Other approaches for osimertinib resistance include combination therapies, such as MET inhibitors with EGFR TKIs.[1]
| Treatment Approach | Drug/Combination | Efficacy Data | Patient Population/Model |
| Fourth-Generation EGFR TKI | This compound (BDTX-1535) | Preliminary ORR of 36% in 22 evaluable patients; 42% ORR in 19 patients with known osimertinib resistance mutations (C797S or PACC) [5] | Phase 2 data in patients with relapsed/refractory EGFR-mutant NSCLC [5] |
| Fourth-Generation EGFR TKI | BPI-361175 | Significant anti-tumor activity in xenograft models harboring EGFR C797S or other related mutations[6] | Preclinical xenograft models[6] |
| MET Inhibitor Combination | Savolitinib + Osimertinib | Median PFS of 8.3 months[7] | Patients with MET amplification after progression on osimertinib[7] |
| Antibody-Drug Conjugate | Patritumab Deruxtecan (HER3-DXd) | Median PFS of 5.8 months[7] | Patients with EGFR-mutated NSCLC after progression on EGFR TKI and chemotherapy[7] |
| Antibody-Drug Conjugate | Datopotamab Deruxtecan (Dato-DXd) | Confirmed ORR of 42.7%[7] | Previously treated patients with advanced EGFR-mutated NSCLC[7] |
Signaling Pathways in Osimertinib Resistance and this compound's Mechanism of Action
Osimertinib resistance can occur through on-target EGFR mutations, such as C797S, or off-target mechanisms that activate alternative signaling pathways, bypassing the need for EGFR signaling.[2] The C797S mutation prevents the covalent binding of osimertinib to the EGFR kinase domain, rendering it ineffective.[1] this compound is designed to overcome this by effectively inhibiting EGFR even in the presence of the C797S mutation.[3]
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are maintained by the sponsoring institutions. However, standard methodologies for evaluating the efficacy of TKIs in preclinical and clinical settings are outlined below.
In Vitro Cell Viability Assay
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Culture: NSCLC cell lines with specific EGFR mutations (e.g., those harboring the C797S resistance mutation) are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the TKI (e.g., this compound) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
This technique is used to assess the effect of the TKI on the phosphorylation of EGFR and downstream signaling proteins.[8][9]
-
Cell Lysis: Cells treated with the TKI are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of EGFR and downstream targets (e.g., AKT, ERK).
-
Detection: Secondary antibodies conjugated to an enzyme are used to detect the primary antibodies, and the signal is visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the effect of the drug on protein phosphorylation.
Conclusion and Future Directions
This compound has demonstrated promising early clinical activity in osimertinib-resistant NSCLC, particularly in patients with the EGFR C797S mutation.[5] As more mature data from ongoing Phase 2 trials become available, a clearer picture of its efficacy and safety profile will emerge. The development of this compound and other fourth-generation EGFR TKIs represents a critical advancement in the ongoing effort to overcome acquired resistance in EGFR-mutated lung cancer, offering potential new hope for patients who have exhausted current treatment options. Further preclinical studies directly comparing the potency and selectivity of these emerging agents will be crucial for guiding future clinical development and patient selection.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of EGFR mutations in NSCLC with highly sensitive droplet digital PCR assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 4. Black Diamond Therapeutics Announces Initial Phase 2 Data Demonstrating Robust Anti-tumor Activity of BDTX-1535 in Patients with Recurrent EGFRm NSCLC who Present with a Broad Spectrum of Classical, Non-classical, and C797S Resistance Mutations - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 5. onclive.com [onclive.com]
- 6. EGFR + NSCLC Pipeline Appears Robust With 25+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight – ABNewswire [abnewswire.com]
- 7. Testing Guidelines [rethinkingnsclc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Silevertinib Demonstrates Favorable CNS Penetration Profile Compared to Other EGFR-TKIs
For Immediate Release
CAMBRIDGE, MA – December 2, 2025 – Preclinical data indicates that silevertinib (BDTX-1535), a fourth-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits a strong potential for central nervous system (CNS) penetration, a critical attribute for treating brain metastases in patients with EGFR-mutated non-small cell lung cancer (NSCLC) and glioblastoma (GBM). A comparative analysis of available data suggests this compound's ability to cross the blood-brain barrier is favorable when compared to other EGFR-TKIs, including osimertinib, gefitinib (B1684475), erlotinib, and afatinib (B358).
This compound is an orally bioavailable, brain-penetrant, mutant-selective EGFR inhibitor designed to target a family of oncogenic EGFR mutations, including acquired resistance mutations, while sparing wild-type EGFR.[1][2] Its ability to penetrate the CNS is a key differentiator, as brain metastases are a common and challenging complication in patients with EGFR-mutated cancers. The ongoing Phase 1/2 clinical trial for this compound is evaluating its safety, pharmacokinetics, and anti-tumor activity, including its effects on CNS disease.[3][4]
Comparative Analysis of CNS Penetration
The efficacy of EGFR-TKIs in treating brain metastases is largely dependent on their ability to achieve therapeutic concentrations in the CNS. This is primarily measured by the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for the fraction of the drug not bound to proteins and is therefore pharmacologically active.
A summary of available preclinical and clinical data on the CNS penetration of this compound and other major EGFR-TKIs is presented below. It is important to note that direct head-to-head comparative studies for all listed drugs are limited, and data is often derived from different experimental setups.
Table 1: Preclinical CNS Penetration Data of EGFR-TKIs
| Drug | Species | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Source(s) |
| This compound (BDTX-1535) | Rat | Not Reported | 0.55 | [5] |
| Dog | Not Reported | 0.48 | [5] | |
| Osimertinib | Mouse | 3.41 (Cmax ratio) | 0.39 | [6] |
| Gefitinib | Mouse | 0.21 (Cmax ratio) | 0.02 | [6] |
| Erlotinib | Not Reported | Not Reported | Not Reported | |
| Afatinib | Mouse | <0.36 (Cmax ratio) | Not Determined | [6] |
Table 2: Clinical CNS Penetration Data of EGFR-TKIs (CSF Penetration)
| Drug | Mean CSF Concentration | Mean CSF-to-Plasma Ratio (%) | Source(s) |
| Osimertinib | 0.77 - 3.44 nM | 2.5 - 31.7 | [2][5] |
| Gefitinib | 3.7 - 6.2 ng/mL | 1.13 - 1.3 | [7][8][9] |
| Erlotinib | 28.7 ng/mL | 2.77 - 4.5 | [7][10][11] |
| Afatinib | 3.16 - 3.2 nM | 2.45 - 2.5 | [5][7][12] |
The preclinical data in Table 1, particularly the Kp,uu values, suggest that this compound has a high potential for achieving significant unbound concentrations in the brain, which is a strong indicator of CNS efficacy.[5] The reported Kp,uu of 0.55 in rats is notably higher than the value reported for gefitinib in a separate preclinical study.[5][6] While a direct comparison with osimertinib's Kp,uu of 0.39 in mice is subject to species variation, this compound's values are promising.[5][6] The low brain-to-plasma Cmax ratios for gefitinib and afatinib in the same mouse study further highlight the potential advantage of this compound.[6]
Clinical data, primarily measuring cerebrospinal fluid (CSF) penetration, also provides valuable insights. While CSF concentration is an imperfect surrogate for brain tissue concentration, it is a clinically relevant measure of CNS distribution. Osimertinib has demonstrated a wide range of CSF penetration, which is generally considered superior to first and second-generation EGFR-TKIs.[2][13] The reported CSF-to-plasma ratios for gefitinib, erlotinib, and afatinib are considerably lower.[7][8][9][10][11][12] Clinical data on this compound's CSF penetration is anticipated from its ongoing clinical trials.
Experimental Methodologies
The data presented in this guide are derived from established preclinical and clinical methodologies designed to assess the CNS penetration of pharmaceutical compounds.
In Vivo Determination of Brain-to-Plasma Ratio (Kp and Kp,uu) in Rodents
This method provides a quantitative measure of a drug's ability to cross the blood-brain barrier.
Protocol:
-
Animal Model: Male Sprague-Dawley rats or FVB mice are typically used.
-
Drug Administration: The test compound is administered, often intravenously via a tail vein catheter, to achieve steady-state plasma concentrations. This may involve a bolus injection followed by a continuous infusion.
-
Sample Collection: At a predetermined time point (e.g., after reaching steady-state), blood samples are collected via cardiac puncture or from a cannulated vessel and the animal is euthanized. The brain is then immediately harvested.
-
Sample Processing:
-
Plasma: Blood is centrifuged to separate the plasma.
-
Brain: The brain is weighed and homogenized in a suitable buffer.
-
-
Drug Concentration Analysis: The concentration of the drug in both plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Kp: The total brain-to-plasma concentration ratio (Kp) is calculated as the ratio of the total drug concentration in the brain to the total drug concentration in plasma.
-
Determination of Unbound Fraction: The fraction of the drug not bound to proteins in plasma (fu,p) and brain tissue (fu,brain) is determined using techniques like equilibrium dialysis or ultracentrifugation.
-
Calculation of Kp,uu: The unbound brain-to-plasma ratio (Kp,uu) is calculated using the following formula: Kp,uu = Kp * (fu,p / fu,brain).
In Vitro Blood-Brain Barrier (BBB) Model
This cell-based assay provides a high-throughput method for screening the permeability of compounds across a simulated blood-brain barrier.
Protocol:
-
Cell Culture: A co-culture model is established using brain capillary endothelial cells and glial cells (e.g., astrocytes) on a semi-permeable membrane in a transwell insert system. The endothelial cells form a monolayer with tight junctions, mimicking the BBB.
-
Model Validation: The integrity of the in vitro BBB model is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability of a known low-permeability marker (e.g., sucrose).
-
Permeability Assay: The test compound is added to the apical (blood side) chamber of the transwell.
-
Sampling: Samples are collected from the basolateral (brain side) chamber at various time points.
-
Concentration Analysis: The concentration of the compound in the collected samples is measured using LC-MS/MS or another sensitive analytical method.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated, providing a measure of the compound's ability to cross the in vitro BBB.
Cerebrospinal Fluid (CSF) Collection in Clinical Trials
This procedure allows for the direct measurement of drug concentrations in the CNS of patients.
Protocol:
-
Patient Positioning: The patient is positioned either lying on their side with knees drawn towards the chest or sitting and leaning forward.
-
Site Preparation: The lumbar area of the back is cleaned with an antiseptic solution.
-
Local Anesthesia: A local anesthetic is injected to numb the area.
-
Lumbar Puncture: A spinal needle is inserted into the subarachnoid space, typically between the third and fourth or fourth and fifth lumbar vertebrae.
-
CSF Collection: Once the needle is correctly positioned, CSF is collected by gravity drip into sterile collection tubes.
-
Sample Handling: The collected CSF is processed promptly according to the trial protocol, which may include centrifugation and storage at ultra-low temperatures until analysis.
-
Drug Concentration Analysis: The concentration of the drug in the CSF is determined using a validated bioanalytical method.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for determining the brain-to-plasma ratio.
Caption: EGFR signaling pathway inhibited by this compound.
References
- 1. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [en.bio-protocol.org]
- 2. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Anti-Tumor Activity of BDTX-1535, an Irreversible CNS Penetrant Inhibitor of Multiple EGFR Extracellular Domain Alterations, in Preclinical Glioblastoma Models - Tempus [tempus.com]
- 6. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 7. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Handling and transportation of CSF samples | Fujirebio [fujirebio.com]
- 13. benchchem.com [benchchem.com]
Silevertinib: A Fourth-Generation EGFR Inhibitor Targeting a Broad Spectrum of Mutations
A Comparative Guide for Researchers and Drug Development Professionals
Silevertinib (BDTX-1535) is a fourth-generation, irreversible, brain-penetrant epidermal growth factor receptor (EGFR) inhibitor currently in clinical development.[1][2] It is designed to address the challenges of resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs) by potently targeting a wide array of EGFR mutations, including classical (e.g., L858R, exon 19 deletions), non-classical, and acquired resistance mutations such as C797S, while sparing wild-type (WT) EGFR.[3][4] This guide provides a comparative overview of this compound's activity against a panel of EGFR mutations, supported by available preclinical data, and details the experimental protocols for key validation assays.
Comparative Efficacy of this compound
Preclinical data have demonstrated that this compound potently inhibits over 50 clinically relevant EGFR mutations.[5] While specific IC50 values from head-to-head comparative studies are not yet publicly available in tabulated form, data presented at major oncology conferences indicate its broad activity spectrum.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound Against Key EGFR Mutations
| EGFR Mutation | This compound (BDTX-1535) Activity | Comparative Inhibitors' Activity (General) |
| Classical Mutations | ||
| L858R | Potent Inhibition | Osimertinib, Gefitinib, Afatinib: Active |
| Exon 19 Deletion | Potent Inhibition | Osimertinib, Gefitinib, Afatinib: Active |
| Non-Classical Mutations | ||
| G719X, S768I, L861Q | Potent Inhibition | Osimertinib: Variable activity; Gefitinib, Afatinib: Generally less active |
| Acquired Resistance Mutations | ||
| T790M | Not a primary target (spared) | Osimertinib: Highly active; Gefitinib, Afatinib: Inactive |
| C797S | Potent Inhibition | Osimertinib, Gefitinib, Afatinib: Inactive |
Data for this compound is based on qualitative descriptions of potent activity from preclinical studies.[3][5] Comparative data is based on established knowledge of other EGFR inhibitors.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[6] Key pathways include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In cancer, mutations in EGFR can lead to its constitutive activation. This compound, as an irreversible inhibitor, forms a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its activity and downstream signaling.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The validation of this compound's activity against EGFR mutations involves standard biochemical and cell-based assays.
In Vitro EGFR Kinase Assay (Biochemical Assay)
Objective: To determine the direct inhibitory activity of this compound against purified EGFR kinase domains with various mutations.
Methodology:
-
Reagents and Materials: Recombinant human EGFR proteins (wild-type and mutant forms), this compound, ATP, appropriate kinase buffer, and a substrate peptide.
-
Procedure:
-
A solution of the EGFR enzyme is pre-incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and a substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based Assay: Using a modified peptide substrate that becomes fluorescent upon phosphorylation.
-
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the this compound concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is calculated using a non-linear regression model.
Cell Viability/Proliferation Assay (Cell-Based Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a metabolic assay, such as:
-
MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
-
MTS/XTT Assay: Similar to MTT, but the resulting formazan product is water-soluble.
-
-
-
Data Analysis: The absorbance (proportional to the number of viable cells) is measured using a microplate reader. The percentage of cell viability relative to an untreated control is plotted against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.
Caption: General experimental workflow for validating this compound's activity.
Conclusion
This compound demonstrates a promising preclinical profile as a fourth-generation EGFR inhibitor with potent activity against a broad range of clinically relevant EGFR mutations, including those that confer resistance to earlier-generation TKIs. Its ability to target the C797S mutation, in particular, addresses a significant unmet need in the treatment of EGFR-mutant NSCLC. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile in patients.
References
- 1. Black Diamond Therapeutics Presents Trial in Progress Poster for BDTX-1535 and Preclinical Data on BDTX-1535 and BDTX-4933 at the 2023 American Association of Cancer Research Annual Meeting - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase 1/2 Study of this compound (BDTX-1535) in Patients With Glioblastoma or Non-Small Cell Lung Cancer With EGFR Mutations [clin.larvol.com]
- 4. aacr.org [aacr.org]
- 5. Black Diamond Therapeutics Presents Novel Real-World Evidence of the Evolving EGFR Mutation Landscape in NSCLC and the Opportunity for BDTX-1535 in an Oral Presentation at the 2024 American Association of Cancer Research Annual Meeting - BioSpace [biospace.com]
- 6. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Silevertinib
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Silevertinib (BDTX-1535), a potent and selective EGFR inhibitor. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation[1]. Therefore, stringent safety measures are required during its handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Consider double-gloving for enhanced protection.[2] |
| Eye & Face Protection | Safety Glasses/Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn if a splash hazard exists.[1][2] |
| Body Protection | Lab Coat/Protective Suit | A buttoned lab coat or a chemical-resistant suit is necessary to protect the body and clothing from potential spills.[1][2] |
| Respiratory Protection | Respirator | Use a suitable respirator with an appropriate filter (e.g., P3) if dust is generated or when working outside a ventilated enclosure.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
2. Donning PPE:
-
Follow the prescribed sequence for donning PPE to ensure maximum protection. A visual guide is provided in the workflow diagram below.
3. Handling this compound:
-
When handling the solid compound, avoid generating dust.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Do not eat, drink, or smoke in the designated handling area[1].
4. Decontamination:
-
Wipe down all surfaces and equipment with an appropriate deactivating agent and then clean with soap and water after handling is complete.
-
Contaminated disposable materials should be treated as hazardous waste.
5. Doffing PPE:
-
Remove PPE in the correct order to prevent cross-contamination. Refer to the workflow diagram for the proper sequence.
6. Personal Hygiene:
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the work area[1].
Disposal Plan
All waste contaminated with this compound must be managed as hazardous waste in accordance with local, state, and federal regulations[1][2].
-
Solid Waste: Collect all contaminated solid waste, including used PPE and bench paper, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a puncture-resistant sharps container specifically labeled for hazardous chemical waste.
Never dispose of this compound or its contaminated waste in standard laboratory trash or down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
